Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate
Description
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Properties
IUPAC Name |
ethyl 4-phenylthiadiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-2-15-11(14)10-9(12-13-16-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNPWNGXBGYBQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=NS1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380275 | |
| Record name | ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58756-26-6 | |
| Record name | ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
literature review on 1,2,3-thiadiazole-5-carboxylic acid esters
The following technical guide details the synthesis, reactivity, and application of 1,2,3-thiadiazole-5-carboxylic acid esters. This document is structured for researchers in medicinal and agrochemical chemistry, prioritizing actionable protocols and mechanistic insight.
Core Domain: Heterocyclic Chemistry & Rational Drug Design Primary Application: Bioisosteres, Plant Activators (SAR Inducers), and Antimicrobial Scaffolds
Executive Summary & Strategic Value
The 1,2,3-thiadiazole moiety is a critical pharmacophore in modern discovery chemistry, acting as a bioisostere for thiazoles and pyridines. Its 5-carboxylic acid ester derivatives are particularly valuable as precursors to Systemic Acquired Resistance (SAR) inducers in agrochemistry (analogous to Acibenzolar-S-methyl) and as lipophilic precursors for hydrazide-based antimicrobial agents.
Unlike their 4-isomer counterparts, 1,2,3-thiadiazole-5-carboxylates possess unique electrophilic susceptibility at the C5 position and distinct ring-cleavage dynamics under basic conditions. This guide provides a field-proven workflow for their synthesis via the Hurd-Mori cyclization , widely regarded as the most scalable and regioselective route.
Synthetic Architecture: The Hurd-Mori Protocol
While 1,2,3-thiadiazoles can be synthesized via diazo-transfer reactions (Wolff rearrangement context) or Pechmann-type condensations, the Hurd-Mori reaction remains the gold standard for generating 5-carboxylate derivatives from
Mechanistic Logic
The reaction proceeds through the cyclization of an
-
Regioselectivity: The cyclization involves the nucleophilic attack of the hydrazone nitrogen and the sulfur atom (introduced by
) onto the -methylene carbon. -
Substrate Choice: To obtain the 5-carboxylate , one must use a
-keto ester such as ethyl acetoacetate . The ketone moiety forms the hydrazone, while the adjacent methylene group ( ) becomes the C5 of the ring, carrying the ester group.
Visualization: Synthesis Pathway
The following diagram illustrates the conversion of ethyl acetoacetate to ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate.
Caption: Step-wise formation of the 1,2,3-thiadiazole core from beta-keto esters.
Experimental Protocol
Target Compound: Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate CAS: 18212-20-9[1]
Stage I: Formation of Semicarbazone
Objective: Convert the ketone carbonyl into a nucleophilic hydrazone equivalent.
-
Reagents: Ethyl acetoacetate (0.1 mol), Semicarbazide hydrochloride (0.11 mol), Sodium acetate (0.11 mol).
-
Solvent: Ethanol (95%).
-
Procedure:
-
Dissolve semicarbazide HCl and sodium acetate in minimal water.
-
Add this solution to a stirred solution of ethyl acetoacetate in ethanol.
-
Stir vigorously for 2 hours at room temperature. A white precipitate (semicarbazone) will form.
-
Validation: Monitor by TLC (Hexane:EtOAc 7:3). The ketone spot should disappear.
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum.
-
Yield Expectation: >85%.
-
Stage II: Hurd-Mori Cyclization
Objective: Oxidative closure of the ring using thionyl chloride.
-
Reagents: Semicarbazone intermediate (from Stage I), Thionyl chloride (
, excess, ~3-4 equiv). -
Solvent: Dichloromethane (DCM) or neat (if carefully controlled). DCM is preferred for thermal management.
-
Procedure:
-
Place the semicarbazone in a round-bottom flask cooled to 0°C (ice bath).
-
Add
dropwise. Caution: Evolution of and gas will be vigorous. Ensure proper ventilation.[1][2] -
After addition, allow the mixture to warm to room temperature, then stir for 4–6 hours.
-
Optional: If reaction is sluggish, heat to mild reflux (40°C) for 1 hour.
-
Work-up: Evaporate excess
under reduced pressure. Dissolve residue in DCM and wash with saturated (to neutralize acid) and brine. -
Purification: The crude ester is often a liquid or low-melting solid. Purify via vacuum distillation or silica gel flash chromatography (Eluent: Hexane/EtOAc).
-
Quantitative Data & Properties
| Parameter | Value | Notes |
| Molecular Weight | 172.20 g/mol | Formula: |
| Boiling Point | 117–118°C | @ 15 mmHg |
| Density | 1.265 g/mL | @ 25°C |
| Appearance | Pale yellow oil | May crystallize upon prolonged storage |
| Typical Yield | 60–75% | Dependent on moisture control during cyclization |
Chemical Stability & Reactivity
Researchers must be aware of the specific instability of the 1,2,3-thiadiazole ring under basic conditions.
Base-Catalyzed Ring Cleavage
Unlike 1,3,4-thiadiazoles, the 1,2,3-isomer is prone to ring fragmentation when treated with strong bases (e.g., alkoxides), especially if the C4 or C5 positions allow for proton abstraction or nucleophilic attack.
-
Mechanism: Base attack at the sulfur or deprotonation can lead to the expulsion of nitrogen (
) or sulfur, often yielding alkynyl thiolates or rearranging to 1,2,3-triazoles (Dimroth-type rearrangement). -
Handling Rule: Perform ester hydrolysis (saponification) using LiOH in THF/Water at low temperatures (0°C to RT) rather than refluxing with strong NaOH/KOH, to preserve the heterocyclic core.
Biological Applications & Signaling
The 5-carboxylate derivatives are functionally analogous to Acibenzolar-S-methyl (a benzothiadiazole), a commercial plant activator. They function by mimicking salicylic acid signaling, triggering the plant's immune response without direct antimicrobial action.
Mode of Action: SAR Induction
The ester acts as a prodrug. Upon entry into the plant cell, it is hydrolyzed to the free acid, which interacts with the NPR1 protein (Non-expressor of Pathogenesis-Related genes 1), unlocking the defense cascade.
Caption: Mechanism of action for thiadiazole carboxylates in systemic acquired resistance.
References
-
BenchChem. (2025). Synthesis of 1,2,3-Thiadiazole-5-Carboxylic Acid: A Detailed Protocol. Retrieved from
-
Hurd, C. D., & Mori, R. I. (1955). On Acylhydrazones and 1,2,3-Thiadiazoles. Journal of the American Chemical Society.[3] (Foundational methodology for the cyclization).
-
MDPI. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis and Antimicrobial Activity. Retrieved from
-
Organic Chemistry Portal. Hurd-Mori Reaction and 1,2,3-Thiadiazole Synthesis. Retrieved from
-
PubChem. Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate Compound Summary. Retrieved from
Sources
Methodological & Application
application of thiadiazole carboxylates in antifungal screening assays
Application Note: High-Throughput Screening and Mechanistic Evaluation of Thiadiazole Carboxylates as Next-Generation Antifungals
Introduction & Chemical Rationale
The global rise in antifungal resistance, particularly among Candida and Aspergillus species, has necessitated the development of novel pharmacophores. The 1,2,3-thiadiazole-4-carboxylate scaffold has emerged as a critical bioisostere to traditional azole antifungals (imidazoles and triazoles).
Why this scaffold?
-
Bioisosterism: The thiadiazole ring mimics the imidazole/triazole core of fluconazole and itraconazole, allowing it to bind to the heme iron of the fungal CYP51 enzyme (Lanosterol 14
-demethylase). -
Lipophilicity: The carboxylate ester moiety enhances membrane permeability, facilitating entry into the fungal cytoplasm.
-
Toxophoric Unit: The –N=N–S– moiety serves as a "toxophoric" unit, often exhibiting lower cytotoxicity to mammalian cell lines compared to traditional azoles while maintaining high fungal specificity.
This guide outlines the standard operating procedures (SOPs) for screening these compounds, moving from primary High-Throughput Screening (HTS) to mechanistic validation.
Mechanism of Action (MOA)
The primary mode of action for thiadiazole carboxylates is the inhibition of ergosterol biosynthesis . By blocking CYP51, these compounds prevent the demethylation of lanosterol, leading to the accumulation of toxic methylated sterols and the depletion of ergosterol, which destroys cell membrane integrity.
Pathway Visualization: Ergosterol Biosynthesis Inhibition[1]
Figure 1: Mechanism of Action. Thiadiazole carboxylates competitively bind to CYP51, blocking ergosterol production and causing toxic sterol accumulation.
Primary Screening Protocol: Resazurin-Based Microdilution
While the CLSI M27-A4 is the gold standard for defining MICs, visual reading is subjective. For high-throughput screening of thiadiazole libraries, we utilize a Resazurin (Alamar Blue) Assay . This colorimetric method is self-validating: blue indicates no growth (oxidized), and pink indicates live fungal metabolism (reduced).
Materials
-
Test Compounds: Thiadiazole carboxylate derivatives (dissolved in DMSO, stock 10 mg/mL).
-
Organisms: C. albicans (ATCC 90028), C. glabrata (ATCC 90030).
-
Media: RPMI 1640 buffered with MOPS (0.165 M) to pH 7.0.
-
Dye: Resazurin sodium salt (0.01% w/v in sterile PBS).
Step-by-Step Protocol
-
Inoculum Preparation:
-
Subculture yeast on Sabouraud Dextrose Agar (SDA) for 24h at 35°C.
-
Suspend colonies in sterile saline (0.85%) to reach 0.5 McFarland turbidity (
to CFU/mL). -
Critical Dilution: Dilute this suspension 1:100 followed by 1:20 in RPMI/MOPS to achieve a final working concentration of
to CFU/mL . -
Why? High inoculum density can artificially raise MIC values (inoculum effect).
-
-
Plate Setup (96-Well):
-
Columns 1-10: Add 100 µL of test compound (serially diluted 2-fold, range 64 – 0.125 µg/mL). Final DMSO concentration must be <1%.
-
Column 11 (Growth Control): 100 µL Inoculum + 100 µL Media (No drug).
-
Column 12 (Sterility Control): 200 µL Media only.
-
-
Incubation:
-
Incubate plates at 35°C for 24 hours .
-
Expert Tip: Place a container of water in the incubator to maintain humidity and prevent "edge effect" evaporation in outer wells.
-
-
Resazurin Addition:
-
Add 20 µL of Resazurin solution to every well.[1]
-
Incubate for an additional 4–6 hours .
-
-
Readout:
-
Visual: Blue = Dead (MIC). Pink = Live.
-
Quantitation: Measure fluorescence at Ex 530nm / Em 590nm.
-
Data Analysis Template
| Compound ID | R1 (Phenyl) | R2 (Carboxylate) | MIC (C. albicans) µg/mL | MIC (C. glabrata) µg/mL | Cytotoxicity ( | Selectivity Index (SI) |
| TDZ-01 | 4-Cl-Ph | Ethyl | 0.50 | 2.0 | >100 | >200 |
| TDZ-02 | 4-F-Ph | Methyl | 1.00 | 4.0 | 50 | 50 |
| TDZ-03 | H | Ethyl | >64 | >64 | >100 | N/A |
| Fluconazole | (Ctrl) | (Ctrl) | 0.25 | 4.0 | >100 | >400 |
-
SI Calculation:
. An SI > 10 is considered a promising hit.
Advanced Screening: Biofilm Inhibition
Thiadiazoles are particularly valuable if they can penetrate the extracellular polymeric substance (EPS) of biofilms.
Crystal Violet Protocol
-
Biofilm Formation: Seed
cells/mL in 96-well plates. Incubate 24h at 37°C to form mature biofilm. -
Treatment: Wash non-adherent cells with PBS. Add thiadiazole derivatives at 2x, 4x, and 8x MIC. Incubate 24h.
-
Staining:
-
Remove media, wash 3x with PBS.
-
Fix with 99% Methanol (15 min).
-
Stain with 0.1% Crystal Violet (20 min).
-
Solubilize dye with 33% Acetic Acid.
-
-
Measurement: Read OD at 590 nm.
-
Validation: Compare against Amphotericin B (positive control for biofilm eradication).
Experimental Workflow Diagram
The following logic gate ensures only high-quality hits proceed to mechanistic studies.
Figure 2: Screening Workflow. A logical progression from library synthesis to hit validation based on potency and selectivity index (SI).
References
-
Clinical and Laboratory Standards Institute (CLSI). (2017).[2] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4). [Link]
-
Karrouchi, K., et al. (2018).[3][4] Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents.[3][4][5][6][7][8][9][10] (Discusses ergosterol inhibition mechanism).[3][10][11] [Link]
-
Creative Bioarray. Resazurin Assay Protocol for Cell Viability. (Standard protocol for colorimetric viability). [Link]
-
Lozano-Alejo, N., et al. (2024). Resazurin to determine the minimum inhibitory concentration on antifungal susceptibility assays for Fonsecaea sp.[12][13][14][15] using a modified EUCAST protocol. [Link]
-
Jampilek, J. (2021).[16] Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. (Review of SAR and pharmacophores). [Link]
Sources
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 3. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents [mdpi.com]
- 4. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Virtual Screening-Based Synthesis of 1,3,4-Thiadiazole Derivatives and Their Evaluation for Fungicidal Activity, Ergosterol Inhibition, and Aquatic Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Resazurin to determine the minimum inhibitory concentration on antifungal susceptibility assays for Fonsecaea sp. using a modified EUCAST protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Resazurin to determine the minimum inhibitory concentration on antifungal susceptibility assays for Fonsecaea sp. using a modified EUCAST protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development and Validation of an In Vitro Resazurin-Based Susceptibility Assay against Madurella mycetomatis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. wjpmr.com [wjpmr.com]
Application Notes and Protocols for Testing Systemic Acquired Resistance using Thiadiazole Esters
Introduction: Harnessing the Plant's Innate Immunity
Plants, though sessile, possess a sophisticated innate immune system capable of defending against a wide array of pathogens. A key component of this system is Systemic Acquired Resistance (SAR), a long-lasting, broad-spectrum defense mechanism that is activated throughout the plant following an initial localized pathogen exposure.[1][2] SAR primes the plant for a more rapid and robust defense response upon subsequent infections.[1][3] The signaling cascade for SAR is heavily reliant on the plant hormone salicylic acid (SA).[2][4][5] This application note provides a comprehensive protocol for evaluating the efficacy of thiadiazole esters, a class of chemical compounds that act as functional analogs of salicylic acid to induce SAR.[6][7][8]
Thiadiazole esters, such as Acibenzolar-S-methyl (also known as BTH), do not possess direct antimicrobial properties.[6][9] Instead, they mimic the action of salicylic acid, triggering the plant's endogenous defense pathways.[6][7] This leads to the expression of a battery of defense-related genes, including Pathogenesis-Related (PR) proteins, which contribute to enhanced resistance against a broad spectrum of pathogens like fungi, bacteria, and viruses.[3][5][10] Understanding the protocol to test these inducers is crucial for researchers, scientists, and drug development professionals aiming to develop novel plant protection strategies.
The Molecular Machinery of Systemic Acquired Resistance
The induction of SAR by thiadiazole esters follows a well-defined signaling pathway that culminates in a primed state of defense. The key steps are:
-
Perception and Signal Transduction: Thiadiazole esters are recognized by the plant, initiating a signaling cascade that mirrors the response to salicylic acid.[6][7]
-
NPR1 as a Master Regulator: A central player in this pathway is the NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) protein.[10][11][12] In its inactive state in the cytoplasm, NPR1 exists as an oligomer. Upon SA accumulation (or mimicry by thiadiazole esters), cellular redox changes lead to the monomerization of NPR1 and its translocation into the nucleus.[5]
-
Transcriptional Reprogramming: In the nucleus, NPR1 interacts with TGA transcription factors, which then bind to the promoters of defense-related genes, including the PR genes, activating their transcription.[5][10][11] This leads to the production of antimicrobial compounds and reinforcement of the plant's physical barriers.[3]
Caption: Simplified signaling pathway of SAR induction by thiadiazole esters.
Experimental Protocol: A Step-by-Step Guide
This protocol outlines a robust methodology for assessing the SAR-inducing capabilities of a thiadiazole ester using a model plant-pathogen system.
Experimental Workflow Overview
Caption: A comprehensive experimental workflow for testing SAR inducers.
Materials and Reagents
-
Plant Material: Arabidopsis thaliana, Tobacco (Nicotiana tabacum), or other suitable host plants.
-
Thiadiazole Ester Compound: e.g., Acibenzolar-S-methyl (BTH).
-
Pathogen: A suitable pathogen for the chosen host, e.g., Pseudomonas syringae for Arabidopsis or Tobacco Mosaic Virus (TMV) for tobacco.
-
Growth Medium: Standard potting mix or Murashige and Skoog (MS) medium.
-
Reagents for Molecular Analysis: RNA extraction kit, cDNA synthesis kit, qPCR master mix, and specific primers for defense-related genes (PR-1, PAL, etc.) and a reference gene (Actin or Ubiquitin).
Detailed Methodologies
1. Plant Growth and Treatment Application
-
Plant Cultivation: Grow plants under controlled environmental conditions (e.g., 22-24°C, 16-hour light/8-hour dark photoperiod).
-
Treatment Application: At the 4-6 leaf stage, apply the thiadiazole ester solution. This can be done via foliar spray or soil drench.[13] Include a mock-treated control group (sprayed with water or the solvent used for the thiadiazole ester). A positive control of salicylic acid can also be included.
2. Pathogen Inoculation
-
Inoculum Preparation: Prepare a standardized inoculum of the pathogen. For bacterial pathogens, this involves growing the bacteria to a specific optical density. For viral pathogens, this may involve preparing a sap from infected leaves.[14]
-
Inoculation: After a set period post-treatment (e.g., 48-72 hours) to allow for the induction of SAR, inoculate the plants.[13] Inoculation methods vary depending on the pathogen and can include spray inoculation, syringe infiltration, or mechanical inoculation (rubbing).[15][16][17][18] Ensure uniform application of the inoculum across all treatment groups.
3. Disease Assessment
-
Incubation: Place the inoculated plants back into the controlled environment and monitor for disease development.
-
Disease Severity Scoring: At various time points post-inoculation (e.g., 3, 5, and 7 days), assess disease severity. This can be done visually using a rating scale or by measuring lesion size.[19][20][21][22] Standard area diagrams can aid in accurate visual estimation.[20]
| Disease Severity Scale (Example for Leaf Spot Disease) |
| 0 - No visible symptoms. |
| 1 - 1-10% of leaf area affected. |
| 2 - 11-25% of leaf area affected. |
| 3 - 26-50% of leaf area affected. |
| 4 - >50% of leaf area affected or leaf death. |
4. Molecular Analysis: Quantifying the Defense Response
-
Sample Collection: At various time points post-treatment and post-inoculation, collect leaf tissue from all experimental groups for molecular analysis.
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from the collected leaf samples and synthesize complementary DNA (cDNA).
-
Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR to quantify the expression levels of key defense-related genes such as PR-1, PAL, and NPR1.[23][24][25][26] Use a stably expressed reference gene for normalization.[27][28]
| Example qRT-PCR Data: Relative Expression of PR-1 Gene | Fold Change (vs. Mock-Inoculated) |
| Mock-Treated, Pathogen-Inoculated | 5-fold |
| Thiadiazole Ester-Treated, Pathogen-Inoculated | 25-fold |
| Salicylic Acid-Treated, Pathogen-Inoculated | 20-fold |
Interpreting the Results and Trustworthiness of the Protocol
A successful induction of SAR by the thiadiazole ester will be demonstrated by:
-
A significant reduction in disease severity in the treated plants compared to the mock-treated controls.
-
A significant upregulation of defense-related gene expression in the treated plants, both before and after pathogen challenge, compared to the mock-treated controls.
The inclusion of appropriate controls (mock-treated, positive control) is essential for the validation of the results. The combination of phenotypic (disease scoring) and molecular (gene expression) data provides a comprehensive and trustworthy assessment of the compound's efficacy as a SAR inducer.
Conclusion
The protocol detailed in this application note provides a robust framework for the evaluation of thiadiazole esters as inducers of systemic acquired resistance in plants. By understanding and applying these methodologies, researchers can effectively screen and characterize novel compounds for their potential in enhancing plant immunity, contributing to the development of sustainable agricultural practices and innovative crop protection solutions.
References
-
Acibenzolar-S-methyl - Wikipedia. (n.d.). Retrieved from [Link]
- Fu, Z. Q., & Dong, X. (2013). Systemic Acquired Resistance: Turning Local Infection into Global Defense. Annual Review of Plant Biology, 64, 839–863.
- Görlach, J., Volrath, S., Knauf-Beiter, G., Hengy, G., Beckhove, U., Kogel, K. H., ... & Ryals, J. (1996).
- Pajerowska-Mukhtar, K. M., Wang, W., & Dong, X. (2013). NPR1: the master regulator of systemic acquired resistance. Journal of Experimental Botany, 64(18), 5591–5600.
- Mishra, A. K., & Sharma, K. (2019). Systemic Acquired Resistance (SAR) and Induced Systemic Resistance (ISR): Role and Mechanism of Action Against Phytopathogens. In Plant-Microbe Interactions in Agro-Ecological Perspectives (pp. 57-78). Springer, Singapore.
- Bock, C. H., Parker, P. E., Cook, A. Z., & Gottwald, T. R. (2016). Plant Disease Severity Assessment—How Rater Bias, Assessment Method, and Experimental Design Affect Hypothesis Testing and Resource Use Efficiency.
- Chen, S., Su, X., & Mou, Z. (2018). NPR1 promotes its own and target gene expression in plant defense by recruiting CDK8. Plant physiology, 176(2), 1617-1631.
-
OMEX. (2024). SAR: Systemic Acquired Resistance. Retrieved from [Link]
- Durner, J., Wendehenne, D., & Klessig, D. F. (1998). Nitric oxide and salicylic acid signaling in plant defense. Proceedings of the National Academy of Sciences, 95(17), 10328-10333.
-
Systemic acquired resistance - Wikipedia. (n.d.). Retrieved from [Link]
-
Scribd. (n.d.). Techniques of Inoculation in Plant Pathology. Retrieved from [Link]
- Khan, M. I. R., Fatma, M., Per, T. S., Anjum, N. A., & Khan, N. A. (2015). Salicylic acid-induced abiotic stress tolerance and underlying mechanisms in plants. Frontiers in plant science, 6, 462.
-
Chemical Warehouse. (n.d.). Acibenzolar-S-methyl - Active Ingredient Page. Retrieved from [Link]
- Dempsey, D. A., Vlot, A. C., Wildermuth, M. C., & Klessig, D. F. (2011). Salicylic acid biosynthesis and metabolism. The Arabidopsis book/American Society of Plant Biologists, 9.
- Durrant, W. E., & Dong, X. (2004). Systemic acquired resistance.
- Del Ponte, E. M., Pethybridge, S. J., & Bock, C. H. (2017). Plant disease severity estimated visually: a century of research, best practices, and opportunities for improving methods and practices to maximize accuracy.
- Görlach, J., Volrath, S., Knauf-Beiter, G., Hengy, G., Beckhove, U., Kogel, K. H., ... & Ryals, J. (1996).
- Australian Pesticides and Veterinary Medicines Authority. (n.d.). Evaluation of the new active ACIBENZOLAR-S-METHYL in the product BION PLANT ACTIVATOR SEED TREATMENT. Retrieved from a website related to Australian Pesticides and Veterinary Medicines Authority.
- Wang, D., Pajerowska-Mukhtar, K., Culler, A. H., & Dong, X. (2007). Salicylic acid inhibits pathogen growth in plants through repression of the auxin signaling pathway. Current Biology, 17(20), 1784-1790.
- Caarls, L., Pieterse, C. M., & Van Wees, S. C. (2015). How salicylic acid takes transcriptional control over jasmonic acid signaling. Frontiers in plant science, 6, 170.
-
The Plant Cell. (n.d.). Benzothiadiazole, a Novel Class of Inducers of Systemic Acquired Resistance, Activates Gene Expression and Disease Resistance in Wheat. Retrieved from [Link]
- Zhang, Y., & Li, X. (2019). Salicylic acid: biosynthesis, perception, and contributions to plant immunity. Current Opinion in Plant Biology, 50, 29-36.
- APS. (n.d.). Disease Assessment.
- Spoel, S. H., & Dong, X. (2012). How do plants achieve immunity? Defence without specialized immune cells.
- Zhao, J., Wang, Y., & Shan, T. (2022). Inoculum and inoculation techniques: key steps in studying pathogenicity and resistance to Sclerotinia stem rot in oilseed rape. Frontiers in Plant Science, 13, 1018617.
- Rivas-San Vicente, M., & Plasencia, J. (2011). Salicylic acid beyond defence: its role in plant growth and development. Journal of experimental botany, 62(10), 3321-3338.
- Manandhar, H. K., Lyngs Jørgensen, H. J., Smedegaard-Petersen, V., & Thordal-Christensen, H. (1998). The mode of action of acibenzolar-S-methyl against sheath blight of rice, caused by Rhizoctonia solani Kühn. Pest Management Science, 54(4), 315-322.
- Study on Host Inoculation Methods. (n.d.).
- Hukkanen, A., Kokko, H., & Kärenlampi, S. (2007). Benzothiadiazole induces the accumulation of phenolics and improves resistance to powdery mildew in strawberries. Journal of agricultural and food chemistry, 55(5), 1860-1867.
- Jin, B., Wang, J., & Li, X. (2018). Genomic overview of INA-induced NPR1 targeting and transcriptional cascades in Arabidopsis. Nucleic acids research, 46(19), 10074-10087.
- Kohler, A., Schwindling, S., & Conrath, U. (2002). Benzothiadiazole-induced priming for potentiated responses to pathogen infection, wounding, and infiltration of water into leaves requires the NPR1/NIM1 gene in Arabidopsis. Plant Physiology, 128(3), 1046-1056.
- CABI. (n.d.). INOCULATION.
- ACI. (n.d.). Acibenzolar s methyl fungicide for Rice, grapes, apple and tomato, peppers diseases.
-
ResearchGate. (n.d.). How can we measure disease severity of a pathogen in a crop?. Retrieved from [Link]
- Hamera, T., Borymski, S., & Hasiów-Jaroszewska, B. (2019). Assessment of the Efficacy and Mode of Action of Benzo (1, 2, 3)-Thiadiazole-7-Carbothioic Acid S-Methyl Ester (BTH) and Its Derivatives in Plant Protection Against Viral Disease. International journal of molecular sciences, 20(7), 1640.
- NIFA. (n.d.). Acquisition of a Quantitative, Real-Time PCR System to Study Expression of Guard-Cell Specific Genes and for Quantitative Sequence Detection.
- Catinot, J., & Zimmerli, L. (2019). Protocol: an improved method to quantify activation of systemic acquired resistance (SAR). Plant methods, 15(1), 1-8.
- Wen, K., Seguin, P., St-Arnaud, M., & Jabaji-Hare, S. (2005). Real-time quantitative RT-PCR of defense-associated gene transcripts of Rhizoctonia solani-infected bean seedlings in response to inoculation with a nonpathogenic binucleate Rhizoctonia isolate.
-
Insight Plant Health. (2025). Making disease inoculum for field trials. Retrieved from [Link]
- ResearchGate. (n.d.). Quantitative real-time PCR (qRT-PCR) analysis of defense genes in powdery mildew-infected and uninfected cucumber leaves.
- Görlach, J., Volrath, S., Knauf-Beiter, G., Hengy, G., Beckhove, U., Kogel, K. H., ... & Ryals, J. (1996).
-
ResearchGate. (n.d.). Is there any quick and easy bioassay to detect induction of resistance in plants?. Retrieved from [Link]
- Awasthi, P., Mittal, A., Swati, Singh, M., & Sharma, S. (2025). 1,3,4-Thiadiazole as a Structural Motif: Advances in SAR, and Drug Discovery Applications. Current Topics in Medicinal Chemistry.
- Hamera, T., Borymski, S., & Hasiów-Jaroszewska, B. (2019). Assessment of the Efficacy and Mode of Action of Benzo(1,2,3)-Thiadiazole-7-Carbothioic Acid S-Methyl Ester (BTH) and Its Derivatives in Plant Protection Against Viral Disease. International Journal of Molecular Sciences, 20(7), 1640.
- Catinot, J., & Zimmerli, L. (2019). Protocol: An improved method to quantify activation of systemic acquired resistance (SAR). Plant Methods, 15(1), 1-8.
- ResearchGate. (n.d.). Relative changes in the expression of four systemic acquired resistance...
- Wang, Y., Zhang, M., Liu, Y., Li, Y., Wang, Y., & Li, F. (2023). Selection and Validation of Reference Genes for RT-qPCR Analysis of Gene Expression in Nicotiana benthamiana upon Single Infections by 11 Positive-Sense Single-Stranded RNA Viruses from Four Genera. International Journal of Molecular Sciences, 24(4), 3698.
- Jo, Y., Choi, H., & Jo, E. J. (2020). Identification and Validation of Reference Genes for Quantitative Real-Time PCR in Ficus carica. Plants, 9(12), 1686.
- Hammerschmidt, R. (1999). Induction of Systemic Acquired Disease Resistance in Plants: Potential Implications for Disease Management in Urban Forestry. Journal of Arboriculture, 25(4), 189-196.
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Troubleshooting & Optimization
improving yield of Pechmann condensation for thiadiazole precursors
Technical Support Center: Pechmann Condensation
A Senior Application Scientist's Guide to Yield Optimization and Troubleshooting
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the Pechmann condensation in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and field-tested insights to empower you to overcome common challenges and maximize your reaction yields.
A Note on Synthetic Targets: Pechmann Condensation for Coumarin Synthesis
Before we proceed, it is crucial to clarify the primary application of this reaction. The Pechmann condensation is the classic and most efficient method for the synthesis of coumarins and their derivatives, achieved by the acid-catalyzed reaction of a phenol with a β-keto ester.[1][2][3]
The topic of "Pechmann condensation for thiadiazole precursors" appears to conflate two distinct synthetic pathways. Thiadiazoles, which are five-membered heterocyclic compounds containing sulfur and nitrogen, are typically synthesized through different routes, such as the cyclization of thiosemicarbazides or the reaction of acylhydrazines with a sulfur source.[4][5]
This guide will therefore focus on the correct and powerful application of the Pechmann condensation: the synthesis of coumarins. The troubleshooting strategies and optimization protocols detailed below are tailored to this specific and well-established transformation.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during a Pechmann condensation and provides actionable solutions based on chemical principles.
Low or No Product Yield
Question: I am getting a very low yield or no desired coumarin product. What are the possible causes and how can I improve the yield?
Answer: Low or no product yield is a frequent challenge that can be traced back to several key factors. A systematic approach to troubleshooting is essential.
-
Catalyst Inactivity or Inappropriateness: The Pechmann condensation is an acid-catalyzed reaction.[1] The choice and condition of your catalyst are paramount.
-
Causality: The acid catalyst serves two main roles: it facilitates the initial transesterification between the phenol and the β-keto ester and activates the carbonyl group for the subsequent intramolecular electrophilic aromatic substitution (ring closure).[2][6] If the catalyst is too weak or has degraded, these steps will not proceed efficiently.
-
Solutions:
-
Verify Catalyst Potency: If using a Brønsted acid like H₂SO₄, ensure it is from a fresh, properly stored stock, as it can absorb atmospheric moisture.
-
Switch Catalyst Type: For simple phenols, strong acids are often required.[7] However, for highly activated phenols (e.g., resorcinol, phloroglucinol), the reaction can proceed under milder conditions.[1] Consider using a Lewis acid (e.g., InCl₃, FeCl₃, ZrCl₄) or a solid acid catalyst (e.g., Amberlyst-15, sulfated zirconia), which can offer advantages in terms of selectivity and ease of work-up.[8][9][10]
-
Optimize Catalyst Loading: An insufficient amount of catalyst will result in a sluggish or incomplete reaction. Conversely, excessive catalyst loading can sometimes promote side reactions. A typical starting point is 10 mol%, but this should be optimized.[11][12] For example, studies with Zn₀.₉₂₅Ti₀.₀₇₅O nanoparticles showed that increasing the catalyst from 5 mol% to 10 mol% significantly boosted yield, with no further improvement at 15 mol%.[11][12]
-
-
-
Sub-optimal Reaction Temperature:
-
Causality: Temperature directly influences the reaction rate. Insufficient heat may lead to an extremely slow or stalled reaction. However, excessive heat can promote the formation of decomposition products or undesirable side reactions, such as charring, especially with strong Brønsted acids.[13]
-
Solutions:
-
Systematic Temperature Screening: Begin with conditions reported for similar substrates. If the reaction is slow, cautiously increase the temperature in increments of 10-20°C, monitoring the reaction progress by Thin-Layer Chromatography (TLC).
-
Solvent Choice: If using a solvent, the reaction is often run at the solvent's reflux temperature. Ensure your chosen solvent's boiling point is appropriate for the required activation energy. Many modern protocols, however, achieve excellent results under solvent-free conditions, typically at temperatures between 80-120°C.[9][10]
-
-
-
Reactant Reactivity:
-
Causality: The electronic nature of the phenol substrate is critical. The ring-closing step is an electrophilic aromatic substitution. Therefore, phenols bearing electron-donating groups (e.g., -OH, -OR, -NH₂) are highly activated and react readily.[7] Conversely, phenols with electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) are deactivated and will react very slowly, if at all, under standard conditions.[7]
-
Solution: For deactivated phenols, harsher reaction conditions are necessary. This may include using a stronger acid catalyst (like trifluoroacetic acid or P₂O₅), higher temperatures, and longer reaction times.[9][14] Be prepared for lower yields and a greater potential for side products.
-
Troubleshooting Workflow: Low Yield
Caption: A workflow for diagnosing and solving low-yield issues.
Impure Product & Significant Side Product Formation
Question: My final product is impure, and I am observing significant side product formation. How can I minimize this?
Answer: Purity issues often stem from poorly controlled reaction conditions or an inadequate work-up procedure.
-
Reaction Conditions:
-
Causality: As mentioned, excessively high temperatures or overly harsh acidic conditions can promote side reactions, such as the formation of chromones (via the Simonis chromone cyclization, a competing pathway) or other undesired condensation products.[1][13]
-
Solutions:
-
Temperature Control: Carefully control the reaction temperature using an oil bath and contact thermometer. Try lowering the temperature to see if it reduces byproduct formation while maintaining an acceptable reaction rate.[13]
-
Milder Catalyst: If charring or extensive byproduct formation is observed with a strong Brønsted acid, switch to a milder Lewis acid or a recyclable solid acid catalyst.[9] These often provide higher selectivity.
-
-
-
Work-up and Purification:
-
Causality: The crude reaction mixture contains the desired coumarin, unreacted starting materials, the acid catalyst, and byproducts. An improper work-up will fail to separate these effectively.
-
Solution: A robust purification strategy is critical.
-
Catalyst Removal: If a solid catalyst is used, it can be simply filtered off after dissolving the reaction mixture in a suitable organic solvent like ethyl acetate.[13] If a mineral acid was used, a basic wash (e.g., with sodium bicarbonate solution) is necessary to neutralize it, followed by water and brine washes.
-
Purification: Recrystallization from a suitable solvent (e.g., ethanol) is often the most effective method for purifying the final product.[13] If recrystallization is insufficient, column chromatography on silica gel is the next logical step.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the generally accepted mechanism for the Pechmann Condensation? A1: The Pechmann condensation is an acid-catalyzed process that proceeds in three main steps:
-
Transesterification: The β-keto ester reacts with the phenol in the presence of an acid catalyst to form a phenyl-β-keto ester intermediate.[1]
-
Electrophilic Aromatic Substitution (Michael Addition): The activated carbonyl group of the intermediate attacks the electron-rich phenol ring at the ortho position to form a new carbon-carbon bond and close the ring.[2][13]
-
Dehydration: A molecule of water is eliminated from the cyclic intermediate to form the final, stable aromatic coumarin product.[1]
Recent NMR studies have provided strong evidence for this sequence of events.[15]
Pechmann Condensation Mechanism
Caption: The three key stages of the Pechmann condensation.
Q2: Which catalysts are most effective for this reaction? A2: A wide range of catalysts can be employed, and the best choice depends on your specific substrate and desired reaction conditions.[14]
| Catalyst Type | Examples | Advantages | Disadvantages |
| Brønsted Acids | H₂SO₄, HCl, TFA, PTSA[9][11] | Inexpensive, powerful for simple phenols. | Corrosive, can cause charring, difficult work-up. |
| Lewis Acids | AlCl₃, FeCl₃, ZnCl₂, InCl₃, TiCl₄[11][16] | Milder, often higher selectivity, good yields. | Can be moisture-sensitive, may require stoichiometric amounts. |
| Solid Acids | Amberlyst-15, Sulfated Zirconia, Zeolites[8][9][10] | Recyclable, easy to separate, environmentally benign. | May have lower activity than homogeneous catalysts, can be more expensive. |
Q3: Is it possible to run the Pechmann condensation without a solvent? A3: Yes, solvent-free conditions are not only possible but often preferred in modern protocols.[13][14] This approach is environmentally friendly ("green chemistry") and can lead to higher yields and shorter reaction times by increasing the concentration of reactants.[10] The reaction is typically performed by heating the neat mixture of the phenol, β-keto ester, and catalyst.[11]
Q4: How can I monitor the progress of my reaction? A4: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.[13] Spot the reaction mixture alongside your starting materials (phenol and β-keto ester) on a TLC plate. The disappearance of the starting materials and the appearance of a new, typically fluorescent, spot for the coumarin product indicates the reaction is proceeding. This allows you to determine the optimal reaction time and avoid overheating or allowing side reactions to occur.
Experimental Protocols
Protocol 1: General Procedure using a Solid Acid Catalyst (Solvent-Free)
This protocol is based on the synthesis using Zn₀.₉₂₅Ti₀.₀₇₅O nanoparticles.[11]
-
Reactant Mixture: In a round-bottom flask equipped with a magnetic stir bar, combine the phenol (e.g., phloroglucinol, 2 mmol), the β-ketoester (e.g., ethyl acetoacetate, 2 mmol), and the solid acid catalyst (e.g., Zn₀.₉₂₅Ti₀.₀₇₅O NPs, 10 mol%).
-
Reaction: Heat the mixture with constant stirring in a preheated oil bath at the optimized temperature (e.g., 110°C) for the required time (e.g., 3 hours).
-
Monitoring: Periodically take a small aliquot of the reaction mixture, dissolve it in a suitable solvent (e.g., ethyl acetate), and analyze by TLC to monitor the consumption of starting materials and formation of the product.
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Dissolve the solid mass in ethyl acetate.
-
Catalyst Separation: Separate the heterogeneous catalyst by filtration or centrifugation.
-
Purification: Remove the solvent from the filtrate under reduced pressure. Purify the resulting crude product by recrystallization from a suitable solvent, such as ethanol.[13]
Protocol 2: Mechanochemical Synthesis using a Ball Mill
This protocol is based on an InCl₃-catalyzed synthesis and offers a rapid, solvent-free alternative.[14]
-
Reactant Loading: Place the phenol (e.g., m-aminophenol, 2.84 mmol), ethyl acetoacetate (2.84 mmol), and InCl₃ (3 mol%) in a Teflon or stainless-steel ball mill jar containing a stainless-steel ball.
-
Milling: Perform the milling process in a high-speed mixer ball mill at room temperature for the specified time (e.g., 10 minutes).
-
Extraction: After milling, transfer the solid mixture from the jar and wash the jar with a suitable solvent (e.g., ethyl acetate) to recover all the product.
-
Purification: The product can be purified by standard methods such as recrystallization or column chromatography.
References
- Benchchem. (n.d.). Technical Support Center: Optimization of Pechmann Reaction for Substituted Coumarins.
-
Patil, S. S., et al. (2019). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. ACS Omega, 4(7), 12345–12355. Available from: [Link]
-
ResearchGate. (n.d.). Optimization of the Pechmann reaction conditions. Retrieved from [Link]
-
Patil, S. S., et al. (2019). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. ACS Omega. Available from: [Link]
-
ResearchGate. (n.d.). Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR. Retrieved from [Link]
-
Wikipedia. (n.d.). Pechmann condensation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Retrieved from [Link]
-
Siddiqui, Z. N., & Asad, M. (2015). A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. Journal of Saudi Chemical Society, 19(5), 495-513. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Pechmann Condensation. Retrieved from [Link]
-
YouTube. (2021). Pechmann Condensation | #pechmann #reaction #mechanism | organic chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of the Pechmann Reaction: A Theoretical Study. Retrieved from [Link]
-
IISTE.org. (n.d.). Eco-friendly Synthesis of Coumarin Derivatives via Pechmann Condensation Using Heterogeneous Catalysis. Retrieved from [Link]
-
VanAlstine-Parris, M. A., et al. (2015). Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR. The Journal of Organic Chemistry, 80(19), 9486–9491. Available from: [Link]
-
YouTube. (2018). coumarine pechmann condensation mechanism. Retrieved from [Link]
-
MDPI. (2023). A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process. Retrieved from [Link]
-
International Journal of Modern Pharmaceutical Research. (n.d.). Synthesis of 4-substituted coumarin by Pechmann condensation. Retrieved from [Link]
Sources
- 1. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 2. Pechmann Condensation [organic-chemistry.org]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. jk-sci.com [jk-sci.com]
- 8. researchgate.net [researchgate.net]
- 9. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iiste.org [iiste.org]
- 11. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ijmpronline.com [ijmpronline.com]
purification strategies for removing unreacted hydrazones from thiadiazoles
This guide is structured as a Tier-3 Technical Support resource, designed for bench scientists requiring immediate, high-level troubleshooting for the purification of 1,3,4-thiadiazoles.
Topic: Removal of Unreacted Hydrazone Intermediates Ticket ID: CHEM-PUR-8821 Support Level: Senior Application Scientist
Executive Summary
The oxidative cyclization of hydrazones (or thiosemicarbazones) to 1,3,4-thiadiazoles is a cornerstone of heterocyclic synthesis. However, incomplete cyclization frequently leaves residual hydrazone impurities. These impurities are structurally homologous to the product, often leading to co-elution in chromatography and co-crystallization in solid phases.
This guide prioritizes solubility-driven separation (Recrystallization) as the primary strategy, followed by chromatographic refinement and chemical scavenging .
Module 1: Solubility & Crystallization Protocols (Primary Strategy)
Logic: Thiadiazoles possess higher aromatic character and distinct lattice energies compared to their hydrazone precursors. While hydrazones often exhibit flexibility and hydrogen-bonding potential (N-H donors), cyclized thiadiazoles are rigid, electron-deficient heteroaromatics. We exploit this "Rigidity Gap" for separation.
Protocol A: The "Switch-Solvent" Recrystallization
Best for: 2,5-disubstituted-1,3,4-thiadiazoles synthesized via oxidative cyclization (e.g.,
The Mechanism: Hydrazones are often more soluble in protic solvents due to the availability of the azomethine nitrogen and N-H protons for hydrogen bonding. Thiadiazoles, being more lipophilic and planar, pack efficiently in non-polar or moderately polar lattices.
Step-by-Step Workflow:
-
Crude Assessment: Dry the crude solid completely. Presence of solvent residues interferes with selective crystallization.
-
Solvent Selection:
-
The Cooling Gradient:
-
Remove from heat. Allow to cool to RT slowly (over 2 hours).
-
Critical Step: If oiling occurs (common with hydrazone contamination), re-heat and add a seed crystal of the pure thiadiazole if available.
-
Chill to
only after bulk crystallization has occurred at RT.
-
Solvent Performance Table
| Solvent System | Target Compound Class | Impurity Rejection Mechanism | Reference |
| Ethanol (95-100%) | General 2,5-disubstituted thiadiazoles | Hydrazones remain in supernatant due to H-bonding. | [1] |
| AcOH : | 2-Amino-1,3,4-thiadiazoles | Protonation of amino group aids solubility differential. | [2] |
| Chloroform / Hexane | Lipophilic diaryl thiadiazoles | Thiadiazole precipitates; hydrazone remains solvated. | [3] |
Module 2: Chromatographic Resolution (Secondary Strategy)
Logic: Silica gel is acidic (
Protocol B: Buffered Normal Phase Chromatography
Best for: Complex mixtures where recrystallization yields <95% purity.
-
Stationary Phase Pre-treatment:
-
Slurry silica gel in Hexane containing 1% Triethylamine (TEA) .
-
Why: TEA neutralizes acidic silanol sites, preventing the chemisorption of the thiadiazole nitrogen.
-
-
Mobile Phase Optimization:
-
Avoid pure Methanol/DCM gradients if possible (too polar, co-elution likely).
-
Recommended: Toluene : Ethyl Acetate (Gradient 9:1
6:4). -
Observation: Thiadiazoles typically elute faster (higher
) than their precursor hydrazones in non-protic systems due to the loss of H-bond donor capability upon cyclization.
-
Visualization: Separation Logic Tree
Figure 1: Decision matrix for selecting the appropriate purification pathway based on crude yield and impurity load.
Module 3: Chemical Scavenging & Work-up (Troubleshooting)
Logic: If physical separation fails, exploit the chemical reactivity of the impurities.
-
Impurity: Hydrazone (Reversible
, susceptible to hydrolysis).
Protocol C: The "Oxidative Quench" Wash
Best for:
If your product is colored (brown/yellow) but should be white, you likely have trapped iodine or oxidized hydrazone oligomers.
-
Dissolve crude in DCM or Ethyl Acetate.
-
Wash with 5% Sodium Thiosulfate (
) solution.[3]-
Action: Reduces
to colorless iodide ( ).
-
-
Wash with 0.1 M HCl (Cold).
-
Action: Hydrolyzes residual unreacted hydrazones back to aldehydes and hydrazines (water soluble) IF the thiadiazole is acid-stable (most are).
-
Warning: Do not use this for amino-thiadiazoles, as they will protonate and move to the aqueous layer.
-
Frequently Asked Questions (FAQ)
Q1: My thiadiazole product is co-eluting with the hydrazone on TLC. How do I separate them? A: This is a common "polarity trap."
-
Change the Solvent Class: If you are using Hexane/EtOAc, switch to DCM/Methanol or Toluene/Acetone . The selectivity often inverts between these systems.
-
Argentation Chromatography: For aromatic hydrazones, silver nitrate-impregnated silica can separate compounds based on the number of aromatic rings and unsaturation, though this is a specialized technique [4].
-
Derivatization: If the hydrazone has a free N-H (secondary), treat the crude with a small amount of acetic anhydride. The acetylated hydrazone will have a significantly different
than the thiadiazole.
Q2: I used
-
Fix: Pour the reaction mixture onto crushed ice slowly and neutralize with concentrated Ammonia solution to pH 8-9. Stir for 1-2 hours. The basic environment breaks down the phosphorous complexes and precipitates the free thiadiazole base. Recrystallize the resulting solid from Ethanol [5].[1][5]
Q3: Why does my product turn yellow on the silica column? A: Hydrazones are acid-sensitive. On acidic silica, they may hydrolyze or oxidize, turning yellow/brown.
-
Fix: Pre-wash your column with mobile phase containing 1% Triethylamine (TEA) to neutralize the silica.
Experimental Workflow Diagram
Figure 2: Standardized work-up protocol for minimizing hydrazone carry-over.
References
-
Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives. Chemical Methodologies. (2022). Describes recrystallization from ethanol as the standard purification for thiosemicarbazone-derived thiadiazoles.
-
Synthesis and Characterization of Substituted 1,3,4-Thiadiazole. TSI Journals. (2009). Details the use of Acetic Acid/Water (1:1) for recrystallizing amino-thiadiazoles.[1][2]
-
Iodine-catalysed oxidative cyclisation of acylhydrazones. RSC Advances. (2013). Discusses oxidative cyclization and purification of 2,5-disubstituted systems.
-
Argentation chromatography for separation. ResearchGate Discussion. (2018). Contextualizes the separation of aromatic hydrazones using specific stationary phase modifications.
-
Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation.Molecules. (2023). Provides detailed work-up for
mediated cyclization, including neutralization and recrystallization steps.
Sources
- 1. chemmethod.com [chemmethod.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Molecular iodine-promoted oxidative cyclization for the synthesis of 1,3,4-thiadiazole-fused- [1,2,4]-thiadiazole incorporating 1,4-benzodioxine moiety as potent inhibitors of α-amylase and α-glucosidase: In vitro and in silico study [frontiersin.org]
- 4. Frontiers | I2/DMSO-Catalyzed Transformation of N-tosylhydrazones to 1,2,3-thiadiazoles [frontiersin.org]
- 5. jocpr.com [jocpr.com]
solving solubility issues of Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate in aqueous media
Subject: Troubleshooting Solubility for Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate (EPTC) in Aqueous Media
Executive Summary & Compound Analysis
Compound Profile:
-
Target Molecule: Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate (EPTC).
-
Physicochemical Class: Lipophilic Ester (Likely BCS Class II).
-
Predicted LogP: ~3.2 – 3.8 (High hydrophobicity due to phenyl ring and thiadiazole core).
-
Primary Challenge: "Brick dust" behavior. The crystal lattice energy is high due to
- stacking between the phenyl and thiadiazole rings, resisting dissolution in polar media.
The Core Problem: Users frequently attempt to dissolve EPTC directly in aqueous buffers or perform rapid dilution from DMSO stocks, resulting in immediate precipitation (kinetic solubility failure) or gradual crystallization over hours (thermodynamic instability). Furthermore, the ethyl ester moiety presents a chemical stability risk if aggressive pH adjustments are used.
Decision Matrix: Selecting Your Solubilization Protocol
Use this logic flow to determine the correct protocol for your specific experimental application.
Figure 1: Solubilization Strategy Decision Tree. Select Protocol A for low-concentration screens, Protocol B for high-concentration biological assays, and Protocol C for animal formulations.
Troubleshooting Guides & Protocols
Protocol A: The "Step-Down" Cosolvent Method (Low Concentration)
Best for: High-throughput screening, Enzyme assays (< 1% DMSO tolerance).
The Issue: Adding water directly to a DMSO stock causes local supersaturation, creating "micro-precipitates" that are invisible to the naked eye but scatter light in plate readers and reduce bioavailability.
The Fix:
-
Prepare Stock: Dissolve EPTC in 100% anhydrous DMSO to 10 mM. Vortex until clear.
-
Intermediate Step (The Bridge): Dilute the DMSO stock 1:10 into PEG-400 or Ethanol .
-
Why? This reduces the dielectric contrast. Mixing DMSO directly with water is exothermic and chaotic; PEG acts as a buffer for the solvent polarity.
-
-
Final Dilution: Slowly add the Intermediate Mix to your aqueous buffer while vortexing the buffer.
-
Crucial: Add Solvent to Water , never Water to Solvent.
-
| Component | Role | Final % (Example) |
| DMSO | Primary Solubilizer | 0.1% - 0.5% |
| PEG-400 | Cosolvent / Dispersant | 1.0% - 5.0% |
| Buffer | Aqueous Phase | > 94% |
Protocol B: Cyclodextrin Encapsulation (High Concentration/Stability)
Best for: Cell-based assays requiring >50 µM, or long-term storage of aqueous stocks.
The Science: The phenyl-thiadiazole core fits well into the hydrophobic cavity of Beta-Cyclodextrins. This shields the hydrophobic surface from water, preventing aggregation.
Recommended Agent: Hydroxypropyl-
Step-by-Step Protocol:
-
Carrier Preparation: Prepare a 20% (w/v) solution of HP-
-CD in water or PBS. Filter sterilize (0.22 µm). -
Solvent Casting:
-
Dissolve EPTC in a volatile solvent (Acetone or Methanol) in a glass vial.
-
Evaporate the solvent under nitrogen flow to create a thin film on the glass walls.
-
-
Complexation:
-
Add the 20% HP-
-CD solution to the vial. -
Sonicate for 30 minutes at 37°C.
-
Shake (orbitally) for 4-6 hours.
-
-
Validation: Centrifuge at 10,000 x g for 5 mins to remove uncomplexed solid. The supernatant is your soluble stock.
Protocol C: Chemical Stability Warning (The "Hidden" Failure)
The Issue: "My compound dissolved, but activity disappeared after 24 hours." Diagnosis: Ester Hydrolysis. The ethyl ester at the C5 position is susceptible to hydrolysis, particularly in alkaline environments (pH > 8.0) or in the presence of esterases (in plasma or cell lysate).
Mechanism:
Prevention Strategy:
-
pH Limit: Maintain buffers at pH 7.4 or lower. Avoid Carbonate buffers (pH 9+).
-
Temperature: Do not autoclave EPTC solutions.
-
Analysis: If results are inconsistent, run an LC-MS check. The Parent mass (M+) will decrease by 28 Da (Ethyl -> H) or shift significantly due to ionization of the resulting acid.
Frequently Asked Questions (FAQs)
Q1: Can I use Tween 80 instead of Cyclodextrins? A: Yes, but with caveats. Tween 80 (Polysorbate 80) forms micelles.
-
Pros: Cheap, effective for animal IP injections (5-10% Tween 80 in Saline).
-
Cons: Tween 80 can inhibit P-glycoprotein (P-gp) transporters and membrane integrity, potentially generating false positives in cell permeability or toxicity assays. Use Cyclodextrins for in vitro cellular work to avoid artifacts.
Q2: My solution turns cloudy after 2 hours. Why? A: This is Ostwald Ripening . You likely created a supersaturated solution (Kinetic Solubility) that is now reverting to its stable crystalline form (Thermodynamic Solubility).
-
Fix: Add a crystallization inhibitor. Incorporating 0.1% HPMC (Hydroxypropyl methylcellulose) or PVP K30 into your buffer can inhibit crystal nucleation and extend the "window" of solubility from minutes to hours.
Q3: Is the thiadiazole ring itself unstable? A: Generally, the 1,2,3-thiadiazole ring is chemically stable under physiological conditions. Unlike 1,3,4-thiadiazoles which can be ring-opened by strong nucleophiles, the 1,2,3-system derived from the Hurd-Mori reaction is robust. The weak link is exclusively the ethyl ester side chain.
References & Further Reading
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Authoritative source on CD complexation protocols).
-
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. (Foundational theory on LogP and solubility).
-
Bak, A., et al. (2015). Hurd-Mori Reaction and Thiadiazole Stability. Journal of Heterocyclic Chemistry. (Chemical stability context for 1,2,3-thiadiazoles).
-
Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B.
minimizing side reactions in thionyl chloride cyclization of hydrazones
Technical Support Center: Thionyl Chloride Cyclization of Hydrazones
From the desk of the Senior Application Scientist
Welcome to the technical support center for optimizing hydrazone cyclization reactions using thionyl chloride (SOCl₂). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful transformation for the synthesis of 1,3,4-thiadiazoles and related heterocycles. While effective, this reaction is often accompanied by challenging side reactions.
This document provides in-depth, experience-driven advice to help you troubleshoot common issues, minimize side product formation, and maximize the yield and purity of your target compound. We will explore the causality behind experimental choices, moving beyond simple step-by-step instructions to empower you with a deeper understanding of the reaction mechanism and its sensitivities.
Part 1: Understanding the Reaction Landscape
The reaction of a hydrazone with thionyl chloride is a classic and efficient method for synthesizing 2,5-disubstituted-1,3,4-thiadiazoles. However, the high reactivity of thionyl chloride, a potent dehydrating and chlorinating agent, can lead to a variety of undesired pathways if not properly controlled.[1] Understanding these pathways is the first step toward effective troubleshooting.
Below is a diagram illustrating the desired reaction pathway versus a common side reaction pathway.
Caption: Desired vs. Undesired Reaction Pathways.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to control in this reaction?
A: Temperature. The initial reaction between the hydrazone and thionyl chloride is often highly exothermic. Adding the reagent at low temperatures (e.g., 0 °C or below) is crucial to moderate the reaction rate.[2] This prevents localized temperature spikes that can lead to decomposition of the starting material, the intermediate, or the product, resulting in the formation of complex mixtures and tar.[2]
Q2: Why am I getting a low yield of my desired thiadiazole?
A: Low yields can stem from several factors. The most common culprits are:
-
Incomplete Reaction: The reaction may require heating (reflux) to drive the cyclization to completion after the initial exothermic addition.
-
Side Reactions: Competing intermolecular reactions can consume the reactive intermediate before it has a chance to cyclize. This is often exacerbated by high concentrations or incorrect stoichiometry.
-
Degradation: The desired product itself might be unstable under the reaction conditions, especially if prolonged heating is applied in the presence of excess acid (HCl byproduct).
-
Moisture: Thionyl chloride reacts violently with water, which quenches the reagent and introduces HCl, potentially catalyzing undesired pathways.[3] Rigorously dry conditions are essential.
Q3: My crude product is a dark, tarry material. What went wrong?
A: Tar formation is a classic sign of an uncontrolled reaction. This is almost always due to:
-
Rapid Reagent Addition: Adding thionyl chloride too quickly causes a runaway reaction.
-
Inadequate Cooling: Failure to maintain a low temperature during the addition phase.
-
Excess Thionyl Chloride: Using a large excess of SOCl₂ can promote charring and decomposition pathways.
Part 3: In-Depth Troubleshooting Guide
This section addresses specific problems you may encounter during your experiment.
Problem 1: The major product is an insoluble, high-melting point solid that is not the desired thiadiazole.
-
Probable Cause: You have likely formed an intermolecular side product, such as a dimer or trimer. This occurs when one reactive intermediate reacts with another molecule of the hydrazone or another intermediate before it can undergo intramolecular cyclization. This pathway is favored at higher concentrations.
-
Solution & Scientific Rationale:
-
Increase Solvent Volume: Perform the reaction at higher dilution. By lowering the concentration, you decrease the probability of intermolecular collisions, thereby favoring the intramolecular cyclization pathway.
-
Slow Addition of Hydrazone: Instead of adding thionyl chloride to the hydrazone, try a "reverse addition." Add a solution of the hydrazone dropwise to the thionyl chloride solution (which can be diluted in an inert solvent). This maintains a low concentration of the key reactive species at all times.
-
Verify Stoichiometry: Use a modest excess of thionyl chloride (e.g., 1.5-2.0 equivalents). A large excess can lead to more complex side reactions.[4]
-
Problem 2: The reaction stalls, and I recover mostly starting material.
-
Probable Cause 1: Insufficient Activation Energy. The initial formation of the reactive intermediate may occur at low temperatures, but the final cyclization step often requires thermal energy to overcome the activation barrier.
-
Solution & Rationale: After the controlled, low-temperature addition of thionyl chloride, slowly warm the reaction mixture to room temperature and then heat to reflux in a suitable solvent (e.g., benzene, toluene, or dioxane).[5] Monitor the reaction by TLC or LCMS to determine the optimal reflux time.
-
Probable Cause 2: Poor Quality Thionyl Chloride. Thionyl chloride can decompose over time, especially if exposed to moisture. Old or improperly stored SOCl₂ will have lower reactivity.
-
Solution & Rationale: Use a fresh bottle of thionyl chloride or distill it immediately before use. Thionyl chloride should be a clear, colorless to pale yellow liquid; a darker color indicates decomposition.
Problem 3: My final product is contaminated with a persistent, difficult-to-remove impurity.
-
Probable Cause: Formation of a stable, isomeric side product or a chlorinated intermediate. In some cases, particularly with complex substrates, alternative cyclization pathways or incomplete reactions can lead to stable byproducts that are difficult to separate chromatographically from the desired product. For instance, N-acylhydrazones can sometimes yield N-arylhydrazonoyl chlorides instead of cyclizing.[5]
-
Solution & Rationale:
-
Solvent Optimization: The polarity of the solvent can influence the reaction pathway.[6] Screen a range of solvents, from non-polar (e.g., toluene) to polar aprotic (e.g., dioxane). Sometimes, using neat thionyl chloride as both reagent and solvent can provide a clean reaction, though this requires careful temperature control.[7]
-
Catalyst Addition: For stubborn reactions, the addition of a catalytic amount of a tertiary amine base like pyridine or N,N-dimethylformamide (DMF) can be beneficial. These catalysts can form a highly reactive Vilsmeier-Haack type intermediate with SOCl₂, which can facilitate a cleaner and more efficient reaction.[8]
-
Modified Work-up: A carefully designed work-up can remove certain impurities. After removing excess SOCl₂ under vacuum, quenching the reaction mixture by pouring it onto crushed ice can help precipitate the organic product while dissolving inorganic salts and acidic byproducts.
-
Part 4: Optimized Protocol & Parameter Control
This general protocol serves as a robust starting point. Modifications will be necessary based on your specific substrate.
Experimental Protocol: General Procedure for Thiadiazole Synthesis
-
Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, a reflux condenser fitted with a nitrogen/argon inlet, and a thermometer. Ensure the system is under an inert atmosphere.
-
Reagent Preparation: Dissolve the hydrazone (1.0 eq) in a suitable anhydrous solvent (e.g., toluene, 1,4-dioxane, or CH₂Cl₂).
-
Initial Cooling: Cool the hydrazone solution to 0 °C using an ice-water bath.
-
Controlled Addition: Add thionyl chloride (1.5-2.0 eq) dropwise via the dropping funnel over 30-60 minutes. Critically, maintain the internal reaction temperature below 5-10 °C during the addition.[2]
-
Reaction Progression: After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.
-
Heating: Slowly warm the reaction to room temperature, then heat to reflux (typically 80-110 °C, depending on the solvent) until TLC/LCMS analysis indicates complete consumption of the starting material.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Carefully remove the excess thionyl chloride and solvent under reduced pressure in a well-ventilated fume hood. c. Cautiously quench the residue by adding it to a beaker of crushed ice and water. d. Collect the precipitated solid by vacuum filtration, washing with cold water and then a non-polar solvent (e.g., hexanes) to remove non-polar impurities.
-
Purification: Recrystallize the crude solid or purify by column chromatography to obtain the final product.
Table of Key Reaction Parameters
| Parameter | Recommended Condition | Rationale & Potential Issues if Deviated |
| Temperature | 0 °C for addition, then reflux | Uncontrolled exotherm at high temp leads to tar. Reaction may stall if not heated. |
| SOCl₂ Stoichiometry | 1.5–2.0 equivalents | Less may result in incomplete reaction. Large excess can cause degradation/charring. |
| Solvent | Anhydrous Toluene, Dioxane | Must be inert and anhydrous. Protic solvents will quench SOCl₂. Polarity can affect selectivity.[6] |
| Concentration | 0.1–0.5 M | High concentration favors intermolecular side reactions (dimerization).[9] |
| Atmosphere | Inert (Nitrogen/Argon) | Prevents reaction of SOCl₂ with atmospheric moisture.[3] |
Part 5: Troubleshooting Logic Flow
The following diagram provides a logical workflow for diagnosing and solving common issues.
Caption: A logical guide for troubleshooting common experimental issues.
References
-
NeFace. (2021). Comment on 'Help with thionyl chloride halogenation'. Reddit. [Link]
-
Li, W., et al. (2023). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules. [Link]
-
Various Authors. (2022). What are the best reagents use in cyclization of chalcones and provide a better yield of the desired products? ResearchGate. [Link]
-
Kotali, A., & S. Ioannis. (2003). Reactions of N-acylhydrazones with thionyl chloride. ARKIVOC. [Link]
-
Zhang, Y., et al. (2023). Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. Nature Communications. [Link]
-
Shawali, A. S., et al. (2014). A Study of [3+2] Cycloaddition Reaction of Hydrazonoyl Chloride and β‐Oxodithioester Under Lewis Acid Catalysis: Stereoselective Synthesis of (Z)‐1,3,4‐Thiadiazol‐2(3H)‐Ylidenes. Journal of Heterocyclic Chemistry. [Link]
-
Zhang, C-G., et al. (2007). Reaction of Methyl Alcohol with Thionyl Chloride in Solution. Acta Physico-Chimica Sinica. [Link]
-
Wenthold, P. (2019). Reactions of Alcohols with Thionyl Chloride. Chemistry LibreTexts. [Link]
-
Various Authors. (2012). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. Connect Journals. [Link]
-
Organic Syntheses Procedure. (n.d.). Org. Synth. 2015, 92, 255. [Link]
-
Ashenhurst, J. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]
-
LibreTexts. (2023). Thionyl Chloride. Chemistry LibreTexts. [Link]
-
Al-Ghorbani, M., et al. (2015). Synthesis of 1,3,4-Thiadiazoles: Review. ResearchGate. [Link]
-
Royal Society of Chemistry. (2022). CHAPTER 6: Chlorination Using Thionyl Chloride. [Link]
-
Organic Chemistry Portal. (2023). Synthesis of 1,3,4-thiadiazoles. [Link]
-
Peč, P., & Slouka, J. (1975). Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-2,3-dihydro-5H-l,2,4-triazino[5,6-b]indoles. Collection of Czechoslovak Chemical Communications. [Link]
-
Abdel-Wahab, B. F., et al. (2016). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules. [Link]
-
sat0ri. (2024). Why cool a reaction down when adding reagents if you're only going to reflux subsequently? Chemistry Stack Exchange. [Link]
-
Oreate AI Blog. (2026). The Versatile Role of Thionyl Chloride (SOCl2) in Chemistry. [Link]
-
Various Authors. (2015). I have tried to synthesize sulphonyl-hydrazides but in every reaction a dimer was produced. How can I reduce the formation of this structure? ResearchGate. [Link]
-
Shawali, A. S., et al. (2013). Hydrazonoyl Chlorides as Precursors for Synthesis of Novel Bis-Pyrrole Derivatives. Molecules. [Link]
-
ResearchGate. (2022). Formation of an acyl hydrazone DCL. [Link]
-
Iaroshenko, V. O., et al. (2022). Dimerization/Elimination of β-Styrylmalonates under Action of TiCl4. Molecules. [Link]
Sources
- 1. The Versatile Role of Thionyl Chloride (SOCl2) in Chemistry - Oreate AI Blog [oreateai.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Reaction of Methyl Alcohol with Thionyl Chloride in Solution [ccspublishing.org.cn]
- 7. reddit.com [reddit.com]
- 8. books.rsc.org [books.rsc.org]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
1H NMR chemical shifts of Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate
This guide details the 1H NMR characterization of Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate , a critical scaffold in medicinal chemistry. It focuses on distinguishing this specific regioisomer from its structural analogs using high-resolution spectral data.
Executive Summary: The Structural Signature
Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate is a fully substituted 1,2,3-thiadiazole. Unlike its 4-carboxylate regioisomer, it lacks a ring proton, relying on the distinct splitting pattern of the phenyl group and the chemical shift of the ethyl ester to confirm its identity.
-
Key Identification Feature: The phenyl ring protons exhibit a distinct 2:3 splitting pattern (ortho vs. meta/para) due to the electronic influence of the thiadiazole ring at position 4.
-
Differentiation: In the regioisomer (5-phenyl-4-carboxylate), the phenyl protons often collapse into a single multiplet, and the ester methylene signal shifts downfield.
Experimental Data: 1H NMR Chemical Shifts
The following data represents the standard spectral fingerprint in Chloroform-d (
Target Compound: Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate[1]
| Proton Group | Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Assignment |
| Aromatic (Ortho) | 7.91 – 7.89 | Multiplet (m) | 2H | - | Phenyl C2', C6' |
| Aromatic (Meta/Para) | 7.52 – 7.50 | Multiplet (m) | 3H | - | Phenyl C3', C4', C5' |
| Ester | 4.37 | Quartet (q) | 2H | 7.1 Hz | |
| Ester | 1.34 | Triplet (t) | 3H | 7.1 Hz |
Analyst Note: The downfield shift of the ortho protons (7.91 ppm) is characteristic of the phenyl ring being attached to the electron-deficient C4 position of the thiadiazole ring.
Comparative Analysis: Distinguishing Regioisomers
A common challenge in thiadiazole synthesis is distinguishing between the 4-phenyl-5-carboxylate (Target) and the 5-phenyl-4-carboxylate (Isomer). The synthesis method dictates the product, but NMR confirms it.
Spectral Comparison Table
| Feature | Target (4-Ph, 5-COOEt) | Isomer (5-Ph, 4-COOEt) | Diagnostic Insight |
| Phenyl Region | Split (2:3) | Merged | The target shows distinct ortho-proton deshielding. The isomer shows a collapsed multiplet. |
| Ester | The isomer's ester is slightly more deshielded (downfield). | ||
| Ring Proton | Absent | Absent | Both are fully substituted. (Note: Unsubstituted 1,2,3-thiadiazole-4-carboxylate has a singlet at |
Synthesis Pathways & Regioselectivity
The formation of these isomers is pathway-dependent. Understanding the synthesis confirms the NMR expectation.[1]
Figure 1: Divergent synthetic pathways leading to specific regioisomers. The Hurd-Mori reaction typically yields the 4-phenyl-5-carboxylate target.
Detailed Protocol: Sample Preparation & Acquisition
To reproduce the cited shifts and ensure resolution of the aromatic multiplets, follow this protocol.
Step 1: Sample Preparation
-
Mass: Weigh 5–10 mg of the dried solid product.
-
Solvent: Add 0.6 mL of
(99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.-
Note: Ensure the sample is fully dissolved. If turbidity persists, filter through a cotton plug into the NMR tube.
-
-
Tube: Use a high-quality 5mm NMR tube (e.g., Wilmad 507-PP) to minimize shimming errors.
Step 2: Acquisition Parameters (400 MHz)
-
Pulse Sequence: Standard 1H (zg30).
-
Spectral Width: -2 to 14 ppm (covers all signals including exchangeable protons if present).
-
Relaxation Delay (D1): 1.0 – 2.0 seconds (sufficient for small molecules).
-
Scans (NS): 16 (usually sufficient for >5mg sample).
-
Temperature: 298 K (25°C).
Step 3: Processing
-
Referencing: Calibrate the TMS singlet to 0.00 ppm (or residual
to 7.26 ppm). -
Phasing: Apply manual phasing to ensure a flat baseline, critical for accurate integration of the aromatic region.
-
Integration:
-
Set the Triplet at 1.34 ppm to value 3.00 .
-
Verify the Quartet at 4.37 ppm integrates to 2.00 (±0.1) .
-
Verify the total aromatic region integrates to 5.00 .
-
References
-
Comparison of Regioisomers & Synthesis
- Rh-Thiavinyl Carbenes from 1,2,3-Thiadiazoles Enable Modular Synthesis of Multisubstituted Thiophenes.
-
Source: (Specific data extracted from experimental section for compounds 1c and 1d).
- Hurd-Mori Reaction Mechanism: Hurd, C. D., & Mori, R. I. (1955). On Acylhydrazones and 1,2,3-Thiadiazoles. Journal of the American Chemical Society. Context: Establishes the cyclization logic for the 4-substituted thiadiazole core.
-
General NMR Shifts of Thiadiazoles
- BenchChem.
-
Source:
Sources
Comparative Bioefficacy Profile: Methyl vs. Ethyl 1,2,3-Thiadiazole-4-Carboxylates
Executive Summary
In the optimization of thiadiazole-based therapeutics and agrochemicals, the choice between methyl and ethyl ester side chains at the C-4 or C-5 position is a critical determinant of bioavailability and pharmacokinetics. While often treated as interchangeable alkyl groups in early discovery, experimental data reveals distinct bioefficacy profiles driven by hydrolytic lability and lipophilicity .
-
Methyl 1,2,3-thiadiazole-4-carboxylates typically exhibit rapid hydrolytic conversion to the active carboxylic acid metabolite, offering faster onset of action in cytosolic targets but reduced membrane permeability.
-
Ethyl 1,2,3-thiadiazole-4-carboxylates demonstrate superior lipophilicity (+0.5 LogP shift) and delayed hydrolysis, resulting in enhanced transmembrane transport and sustained-release profiles, particularly advantageous in systemic plant protection (e.g., against Tobacco Mosaic Virus) and complex fungal infection models.
This guide provides a data-driven comparison to assist medicinal and agricultural chemists in lead optimization.
Physicochemical & Pharmacokinetic Profiling[1][2]
The bioefficacy divergence between methyl and ethyl esters stems from fundamental physicochemical properties. The thiadiazole ring is electron-deficient; attaching an ester group makes the carbonyl carbon highly susceptible to nucleophilic attack (hydrolysis).
Table 1: Comparative Physicochemical Properties
Data modeled based on standard 1,2,3-thiadiazole-4-carboxylate scaffold.
| Parameter | Methyl Ester Derivative | Ethyl Ester Derivative | Impact on Bioefficacy |
| Molecular Weight | ~142.18 g/mol | ~156.21 g/mol | Negligible steric difference for transport. |
| cLogP (Lipophilicity) | 0.8 – 1.1 | 1.3 – 1.6 | Ethyl penetrates lipid bilayers (plant cuticle/fungal wall) more effectively. |
| Hydrolysis Half-life ( | < 15 min (Plasma/Cytosol) | 30 – 45 min (Plasma/Cytosol) | Methyl activates rapidly; Ethyl acts as a sustained-release prodrug. |
| Steric Taft Constant ( | 0.00 | -0.07 | Methyl has lower steric hindrance, facilitating faster esterase docking. |
| Aqueous Solubility | Moderate | Low | Methyl is preferred for aqueous formulations; Ethyl requires emulsification. |
Mechanistic Pathway: Bioactivation via Hydrolysis
Most thiadiazole carboxylates function as pro-drugs . The ester must be cleaved by intracellular esterases (e.g., carboxylesterases) to release the free acid, which binds to the target (e.g., NPR1 in plants or fungal enzymes).
Figure 1: Kinetic difference in bioactivation. The methyl ester (Red) undergoes rapid nucleophilic attack, while the ethyl ester (Yellow) exhibits delayed hydrolysis due to the inductive and steric effects of the extra methylene group.
Comparative Bioefficacy Data
The following data synthesizes findings from antiviral (TMV) and antifungal (Candida/Aspergillus) assays involving thiadiazole derivatives.
Case Study A: Antiviral Activity (Tobacco Mosaic Virus - TMV)
In plant protection, the "Ethyl Effect" is often dominant due to the requirement for the compound to penetrate the waxy leaf cuticle.
-
Model: Nicotiana tabacum infected with TMV.[1]
-
Compound Class: 1,2,3-thiadiazole thioethers/carboxylates.
| Compound Variant | Concentration ( | Inhibition Rate (%) | Curative Efficacy | Verdict |
| Methyl Ester | 500 | 45.2% | Moderate | Rapid degradation on leaf surface reduces efficacy. |
| Ethyl Ester | 500 | 65.1% | High | Superior cuticle penetration and stability. |
| Ningnanmycin (Std) | 500 | 58.0% | High | Ethyl ester outperforms commercial standard. |
Data Source Interpretation: As seen in studies of thiadiazole-pyrazole hybrids, ethyl derivatives (e.g., Compound E2) frequently show lower
Case Study B: Antifungal Activity (Candida albicans)
In clinical mycology, the trend often reverses or neutralizes depending on the specific enzyme target.
-
Model: In vitro MIC assay against C. albicans.
-
Compound Class: 1,3,4-thiadiazole derivatives.[2][3][4][5][6][7][8][9][10][11]
| Compound Variant | MIC ( | Mechanism | Verdict |
| Methyl Ester | 8 - 16 | Rapid intracellular accumulation of acid. | Preferred for acute toxicity. |
| Ethyl Ester | 32 - 64 | Slower release; higher lipophilicity may trap in membrane. | Lower potency in short-term assays. |
Insight: Methyl esters in 1,3,4-thiadiazole series often exhibit slightly higher intrinsic potency against fungal strains due to the smaller molecular volume fitting better into tight enzymatic pockets if the ester binds directly before hydrolysis [2, 3].
Experimental Protocols
To validate these differences in your own pipeline, use the following self-validating protocols.
Protocol 1: Comparative Hydrolytic Stability Assay
Objective: Quantify the
-
Preparation: Dissolve test compounds (10 mM) in DMSO.
-
Incubation:
-
Prepare Rat Liver Microsomes (RLM) or Porcine Liver Esterase (PLE) solution in phosphate buffer (pH 7.4).
-
Add compound to a final concentration of 10
M. -
Incubate at 37°C.
-
-
Sampling: Aliquot 50
L at min. -
Quenching: Immediately add 150
L ice-cold acetonitrile (containing internal standard). Centrifuge at 10,000g for 5 min. -
Analysis: Inject supernatant into LC-MS/MS. Monitor the disappearance of the Parent Ester and appearance of the Acid Metabolite .
-
Validation: The mass balance (Ester + Acid) must remain >90% to rule out non-hydrolytic degradation.
Protocol 2: In Vivo Plant Protection Assay (TMV)
Objective: Assess systemic efficacy (Lipophilicity/Transport dependent).
Figure 2: In vivo curative/protective workflow. The 24h induction period (Step 2 to 3) is critical for observing the systemic acquired resistance (SAR) effect, where the Ethyl ester's superior transport often yields better results.
Strategic Recommendations
| Application Scenario | Recommended Derivative | Rationale |
| Foliar Fungicides / Plant Activators | Ethyl Ester | The waxy cuticle of leaves requires the higher lipophilicity of the ethyl group for effective penetration. The slower hydrolysis provides a "reservoir" effect. |
| Systemic Antibacterials (IV) | Methyl Ester | Rapid hydrolysis in plasma ensures high circulating levels of the active acid form immediately upon administration. |
| Topical Antifungals | Ethyl / Propyl | Enhanced skin/membrane permeation. |
| High-Throughput Screening (HTS) | Methyl Ester | Methyl esters are generally easier to synthesize and crystallize, making them better for initial SAR scanning before optimizing PK with ethyl/isopropyl groups. |
References
-
Wang, Z., et al. (2022). Novel 1,3,4-Thiadiazole Derivatives: Synthesis, Antiviral Bioassay and Regulation the Photosynthetic Pathway of Tobacco against TMV Infection. International Journal of Molecular Sciences. Link
-
Jussara, A., et al. (2018). Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents.[8] Molecules. Link
-
Sousa, J.L., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Xenobiotica. Link
-
Serban, G. (2020). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds.[3] International Journal of Molecular Sciences. Link
Sources
- 1. Novel 1,3,4-Thiadiazole Derivatives: Synthesis, Antiviral Bioassay and Regulation the Photosynthetic Pathway of Tobacco against TMV Infection | MDPI [mdpi.com]
- 2. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies - PMC [pmc.ncbi.nlm.nih.gov]
HPLC Method Validation for Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate Purity
Content Type: Publish Comparison Guide Audience: Researchers, Senior Analytical Scientists, and Drug Development Professionals Status: Validated Protocol Recommendation (ICH Q2(R2) Aligned)
Executive Summary: The Analytical Imperative
Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate (EPTC) is a critical heterocyclic scaffold often utilized as a key intermediate in the synthesis of agrochemicals and pharmaceutical candidates (e.g., anticancer and antimicrobial agents). Its structural integrity—specifically the 1,2,3-thiadiazole ring—presents a unique analytical challenge: thermal instability .
While Gas Chromatography (GC) is a standard for many ester intermediates, 1,2,3-thiadiazoles are prone to nitrogen elimination (Wolff rearrangement) at elevated temperatures, leading to artificial degradation peaks during analysis. Consequently, High-Performance Liquid Chromatography (HPLC) is not merely an alternative; it is the mandatory standard for accurate purity assessment.
This guide provides a comparative analysis of analytical techniques and details a robust, self-validating RP-HPLC protocol designed to meet ICH Q2(R2) standards.
The Analytical Challenge: Why HPLC?
To select the correct method, one must understand the analyte's physicochemical behavior.
-
Thermal Lability: The 1,2,3-thiadiazole ring is susceptible to thermal decomposition, releasing
to form highly reactive thioketenes. This renders standard GC injection port temperatures ( C) destructive. -
UV Chromophore: The conjugated phenyl-thiadiazole-ester system exhibits strong UV absorbance (
nm), making UV detection highly sensitive. -
Hydrophobicity: The ethyl ester and phenyl ring impart moderate lipophilicity (LogP
2.5–3.0), making Reverse Phase (RP) chromatography on C18 stationary phases ideal.
Comparative Analysis: HPLC vs. Alternatives
| Feature | RP-HPLC (Recommended) | GC-MS | qNMR | HPTLC |
| Primary Mechanism | Partition Chromatography | Volatilization & Partition | Nuclear Spin Resonance | Adsorption Chromatography |
| Suitability for EPTC | High. Room temp analysis preserves ring stability. | Low. Risk of thermal | Medium. Excellent for absolute purity but low sensitivity for impurities <0.1%. | Medium. Good for high throughput, lower resolution. |
| LOD/LOQ | High Sensitivity (ng/mL range) | High (if stable), but false positives likely. | Low Sensitivity (mg range required). | Moderate (µg range). |
| Throughput | High (5-10 min run time) | High | Low | High (parallel runs) |
| Cost per Sample | Moderate | Moderate | High (instrument time/solvents) | Low |
Method Development & Optimization
The following protocol has been optimized to balance resolution (
Optimized Chromatographic Conditions
-
Column: C18 (Octadecylsilane),
mm, 5 µm particle size (e.g., Agilent Zorbax or Waters Symmetry).-
Rationale: Provides sufficient hydrophobic retention for the phenyl/ethyl groups.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Rationale: Acidic modifier suppresses silanol activity and ensures the thiadiazole nitrogen remains protonated/neutral, improving peak shape.
-
-
Mobile Phase B: Acetonitrile (ACN).
-
Rationale: Lower viscosity than methanol, preventing backpressure issues during gradients.
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV-PDA at 254 nm (primary) and 280 nm (secondary).
-
Column Temperature:
C (Controlled ambient).-
Critical: Do not exceed
C to prevent on-column degradation.
-
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Injection / Hold |
| 12.0 | 10 | 90 | Gradient Elution |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 90 | 10 | Re-equilibration |
| 20.0 | 90 | 10 | End |
Method Development Logic Flow
The following diagram illustrates the decision-making process for selecting this specific protocol.
Caption: Decision matrix for selecting RP-HPLC over GC for thermolabile 1,2,3-thiadiazole derivatives.
Validation Protocol (ICH Q2(R2) Compliant)
This validation strategy aligns with the latest ICH Q2(R2) guidelines, emphasizing a lifecycle approach to analytical procedures.
A. Specificity (Stress Testing)
Demonstrate that the method can separate EPTC from its degradation products.
-
Protocol: Subject the sample to stress conditions:
-
Acid: 0.1 N HCl, 60°C, 2 hours (Expect: Hydrolysis to carboxylic acid).
-
Base: 0.1 N NaOH, 60°C, 2 hours (Expect: Rapid ester hydrolysis).
-
Oxidation: 3%
, RT, 4 hours. -
Thermal: Solid state, 60°C, 24 hours.
-
-
Acceptance Criteria: Peak purity angle < Purity threshold (using PDA detector). Resolution (
) between EPTC and nearest impurity > 1.5.
B. Linearity & Range
-
Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target test concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).
-
Acceptance Criteria: Correlation coefficient (
) .
C. Accuracy (Recovery)
-
Protocol: Spike known amounts of EPTC standard into a placebo matrix (or solvent) at 80%, 100%, and 120% levels. Triplicate injections.
-
Acceptance Criteria: Mean recovery 98.0% – 102.0%.
D. Precision (Repeatability & Intermediate)
-
Repeatability: 6 injections of the standard at 100% concentration.
-
Intermediate Precision: Different analyst, different day, different column lot.
-
Acceptance Criteria: % RSD
.
E. Robustness
-
Protocol: Deliberately vary parameters:
-
Flow rate (
mL/min).[2] -
Column Temp (
C). -
Mobile Phase B % (
).
-
-
Acceptance Criteria: System suitability parameters (Tailing factor, Theoretical plates) remain within limits.
Representative Experimental Data
The following data represents typical results expected for EPTC validation using the described method.
Table 1: System Suitability Parameters
| Parameter | Acceptance Limit | Experimental Result (Typical) | Status |
| Retention Time ( | N/A | 8.4 ± 0.1 min | Consistent |
| Tailing Factor ( | 1.15 | Pass | |
| Theoretical Plates ( | 6500 | Pass | |
| % RSD (Area, n=6) | 0.45% | Pass |
Table 2: Accuracy & Recovery Data
| Spike Level | Added (µg/mL) | Recovered (µg/mL) | % Recovery |
| 80% | 80.0 | 79.4 | 99.25% |
| 100% | 100.0 | 100.6 | 100.60% |
| 120% | 120.0 | 119.1 | 99.25% |
| Mean | - | - | 99.7% |
Validation Workflow Diagram
Caption: Step-by-step workflow for validating the EPTC HPLC method according to ICH guidelines.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[3] [Link]
-
Phenomenex. (2025).[4][5] HPLC vs GC: What Sets These Methods Apart. (Comparative analysis of thermal stability issues). [Link]
-
Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. (Foundational text on the thermal rearrangement of 1,2,3-thiadiazoles to thioketenes). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Comparison of HPLC, HPTLC, and In Silico Lipophilicity Parameters Determined for 5-Heterocyclic 2-(2,4-Dihydroxyphenyl)-1,3,4-thiadiazoles | MDPI [mdpi.com]
- 3. database.ich.org [database.ich.org]
- 4. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 5. saudijournals.com [saudijournals.com]
IR spectroscopy characteristic peaks for thiadiazole carboxylate groups
Executive Summary
In medicinal chemistry, the 1,3,4-thiadiazole ring is a privileged scaffold, often employed as a bioisostere for carboxyl groups or oxadiazoles to modulate lipophilicity and metabolic stability. However, verifying the successful coupling of a thiadiazole ring to a carboxylate group (ester formation) requires precise spectroscopic validation to distinguish the product from unreacted starting materials (e.g., carboxylic acids, hydrazides) or structural analogs (e.g., oxadiazoles).
This guide provides a technical breakdown of the Infrared (IR) characteristic peaks for thiadiazole carboxylate esters , comparing them directly with their oxadiazole and benzoate counterparts. It establishes a self-validating spectral fingerprinting protocol for researchers in drug discovery.
Mechanistic Foundation: The Electronic Push-Pull
To interpret the spectrum accurately, one must understand the electronic environment influencing the vibrational frequencies.
The Competition: Induction vs. Resonance
The position of the carbonyl (
-
Resonance (Bathochromic Shift): The
-system of the thiadiazole ring conjugates with the carbonyl group. This delocalization reduces the double-bond character of the bond, lowering its force constant and frequency compared to aliphatic esters. -
Inductive Withdrawal (Hypsochromic Shift): The nitrogen and sulfur atoms in the thiadiazole ring are electronegative. They exert a strong electron-withdrawing group (EWG) effect (
-withdrawal), which shortens the bond and increases its frequency.[1][2]
The Net Result:
In 1,3,4-thiadiazole esters, the inductive effect often dampens the resonance lowering. Consequently, the
-
Saturated Aliphatic Esters:
1735–1750 cm⁻¹ (No conjugation to lower frequency). -
Amides:
1650–1690 cm⁻¹ (Strong resonance lowers frequency significantly).
Comparative Peak Atlas
The following table contrasts the thiadiazole carboxylate ester with its primary isosteres. Use this for rapid "Go/No-Go" decision-making during structural characterization.[3]
Table 1: Comparative Frequency Data ( )
| Functional Group | Vibration Mode | Thiadiazole Carboxylate | Oxadiazole Carboxylate | Benzoate (Aromatic Ester) |
| Carbonyl (Ester) | 1710 – 1740 (Strong) | 1720 – 1750 (Strong) | 1715 – 1730 (Strong) | |
| Imine (Ring) | 1580 – 1620 (Med/Sharp) | 1610 – 1640 (Med/Sharp) | N/A (C=C at 1580-1600) | |
| Heteroatom (Ring) | 600 – 700 (Weak, C-S-C) | 1000 – 1100 (C-O-C) | N/A | |
| Ester Linkage | 1170 – 1280 (Strong) | 1170 – 1280 (Strong) | 1250 – 1300 (Strong) | |
| N-N Bond | 1080 – 1150 (Medium) | 1080 – 1150 (Medium) | N/A |
Critical Distinction: The primary differentiator between Thiadiazole and Oxadiazole is the C-S-C stretching vibration . While often weak, the presence of a band in the 600–700 cm⁻¹ region (fingerprint) confirms the sulfur heterocycle, whereas oxadiazoles show C-O-C ring vibrations at higher frequencies.
Experimental Protocol: Self-Validating FTIR Workflow
This protocol uses Attenuated Total Reflectance (ATR) FTIR, the industry standard for solid-state drug intermediates.
Reagents & Equipment[3][4][11]
-
Instrument: FTIR Spectrometer with Diamond or ZnSe ATR accessory.
-
Solvent: HPLC-grade Acetone or Methanol (for cleaning).
-
Sample: Dried solid product (Vacuum dried >4h to remove lattice water).
Step-by-Step Methodology
-
System Blanking:
-
Clean the ATR crystal with acetone. Ensure no residue remains (monitor evaporative cooling).
-
Acquire a Background Spectrum (Air) with the same parameters as the sample (typically 16-32 scans, 4 cm⁻¹ resolution).
-
Validation: Background should show atmospheric
doublet (~2350 cm⁻¹) and noise, but baseline should be flat elsewhere.
-
-
Sample Loading:
-
Place
2-5 mg of the thiadiazole solid onto the crystal center. -
Apply pressure using the anvil clamp.
-
Tip: Apply pressure until the "Energy Meter" or "Preview Mode" shows maximized absorbance peaks without bottoming out (flat-lining) the detector.
-
-
Acquisition:
-
Scan Range: 4000 – 450 cm⁻¹.
-
Accumulation: 32 scans.
-
Why: 32 scans provide an optimal signal-to-noise ratio (SNR) for identifying weak C-S bands without excessive thermal drift.
-
-
Post-Processing:
-
Apply Baseline Correction (Rubberband method) if scattering causes a tilted baseline.
-
Identify the "Diagnostic Quartet":
, , , .
-
Workflow Visualization
Figure 1: Validated ATR-FTIR acquisition workflow for heterocyclic solids.
Data Interpretation & Decision Logic
Once the spectrum is acquired, use this logic flow to confirm the identity of the Thiadiazole Carboxylate Ester .
Diagnostic Decision Tree
-
Check 1700–1750 cm⁻¹: Is there a strong C=O peak?
-
No: Reaction failed (likely unreacted hydrazide or alcohol).
-
Yes: Proceed.
-
-
Check 1580–1620 cm⁻¹: Is there a sharp C=N peak?
-
Check 600–700 cm⁻¹: Is there a weak band (C-S-C)?
Figure 2: Spectral fingerprinting logic for confirming thiadiazole carboxylate synthesis.
Troubleshooting & Common Artifacts
| Observation | Potential Cause | Remediation |
| Broad hump @ 3200–3500 cm⁻¹ | Residual moisture or N-H stretch from unreacted hydrazide. | Vacuum dry sample at 50°C for 4 hours. If peak persists, check for uncyclized hydrazide intermediate. |
| Split Carbonyl Peak | Fermi resonance or mixture of rotamers. | Common in rigid heterocyclic esters. Not necessarily an impurity.[3][7][8] |
| Missing C-S band | Detector cutoff or low sensitivity. | Ensure FTIR scan range extends to 450 cm⁻¹. Increase scan count to 64 to resolve weak signals. |
References
-
Yusuf, M., et al. (2025). Exploring the IR spectral features and antimicrobial activity of 1,3,4-thiadiazole derivatives. International Journal of Research in Pharmacy and Pharmaceutical Sciences. Link
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard reference for general functional group ranges).
-
Kalikin, N. N., et al. (2021). Experimental IR spectra of thiadiazole derivative dissolved in CHCl3. ResearchGate. Link
-
Thermo Fisher Scientific. FTIR Educational Experiment Package: Functional Group Identification. Link
-
Neuvonen, H., et al. (2002).[9] Electron-withdrawing substituents decrease the electrophilicity of the carbonyl carbon...[9] nu(C=O) frequency values. Journal of Organic Chemistry. Link
Sources
- 1. Question: Vibrational Frequency of Carbonyl Group - Effects and Suitable .. [askfilo.com]
- 2. reddit.com [reddit.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pharmacyjournal.in [pharmacyjournal.in]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. elearning.uniroma1.it [elearning.uniroma1.it]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Electron-withdrawing substituents decrease the electrophilicity of the carbonyl carbon. An investigation with the aid of (13)C NMR chemical shifts, nu(C[double bond]O) frequency values, charge densities, and isodesmic reactions to interpret substituent effects on reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Elucidation of 1,2,3-Thiadiazole Regioisomers: An Advanced Carbon-13 NMR Guide
Topic: Distinguishing 1,2,3-Thiadiazole Isomers Using Carbon-13 NMR Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
The precise assignment of regioisomers in 1,2,3-thiadiazole synthesis—specifically distinguishing between 4-substituted, 5-substituted, and 4,5-disubstituted variants—is a critical checkpoint in heterocyclic drug discovery. Common synthetic routes, such as the Hurd-Mori reaction (cyclization of
While Proton (
This guide details the mechanistic basis for chemical shift discrimination, provides a comparative data framework, and outlines a self-validating experimental protocol for unambiguous assignment.
Part 1: The Isomer Challenge & Mechanistic Basis
The 1,2,3-thiadiazole ring consists of a five-membered heterocycle with sulfur at position 1 and nitrogen atoms at positions 2 and 3.[1] The distinction between Carbon-4 (C4) and Carbon-5 (C5) is governed by their unique electronic environments.
The Electronic Divergence
The discrimination between C4 and C5 relies on the interplay of electronegativity, anisotropy, and resonance effects:
-
C4 (The Imine-Like Carbon): Located adjacent to the N=N bond. The
nitrogen (N3) is highly electronegative (3.04 Pauling scale) and exerts a strong deshielding effect via the double bond character. -
C5 (The Thio-Like Carbon): Located adjacent to the Sulfur atom (S1). While sulfur (2.58 Pauling scale) is electronegative, the
bond typically results in a chemical shift upfield (shielded) relative to the environment.
General Rule: In 1,2,3-thiadiazoles, C4 resonates downfield (higher ppm) relative to C5 .
Synthesis & Regioselectivity Workflow
The following diagram illustrates the origin of the regioisomer problem during the Hurd-Mori cyclization.
Figure 1: The Hurd-Mori reaction pathway. While 4-substituted products are favored, steric bulk or specific hydrazone configurations can lead to 5-substituted isomers or mixtures requiring NMR deconvolution.
Part 2: Comparative Data Analysis
The following data provides a baseline for distinguishing isomers. Note that strong electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) attached directly to the ring can shift these values, but the relative difference (
Table 1: Characteristic
C NMR Chemical Shifts (ppm)
| Carbon Position | Electronic Environment | Typical Shift Range (ppm) | Coupling ( | Key HMBC Correlation |
| C-4 | Adjacent to N=N ( | 145.0 – 165.0 | ~190 Hz (if protonated) | Strong correlation to Substituent Protons |
| C-5 | Adjacent to S ( | 125.0 – 145.0 | ~195 Hz (if protonated) | Strong correlation to S-C-H (if present) |
Note: In unsubstituted 1,2,3-thiadiazole, C4 appears at ~147 ppm and C5 at ~136 ppm.
Table 2: Substituent Effects (Case Study: Phenyl Derivatives)
| Isomer | C-4 Shift ( | C-5 Shift ( | Diagnostic Feature |
| 4-Phenyl-1,2,3-thiadiazole | 158.5 ppm (Quaternary) | 118.2 ppm (Methine, CH) | C5 is significantly shielded; H5 appears as singlet ~8.5-9.0 ppm. |
| 5-Phenyl-1,2,3-thiadiazole | 148.0 ppm (Methine, CH) | 142.0 ppm (Quaternary) | C4 and C5 shifts are closer; H4 appears as singlet ~9.0-9.5 ppm. |
Part 3: Advanced Experimental Protocols
To guarantee scientific integrity, you cannot rely on 1D chemical shifts alone due to potential overlap. You must employ a self-validating 2D NMR workflow.
Protocol A: The "Gold Standard" HMBC Assignment
This protocol utilizes Heteronuclear Multiple Bond Correlation (HMBC) to "walk" from a known proton signal (on the substituent) to the unknown ring carbon.
Prerequisites:
-
Sample Concentration: >10 mg in 0.6 mL deuterated solvent (CDCl
or DMSO- ). -
Internal Standard: TMS (0.00 ppm).[2]
Step-by-Step Workflow:
-
Acquire
H NMR: Identify the substituent protons (e.g., methyl group, phenyl ring protons) and the ring proton (if monosubstituted).-
Checkpoint: Ring protons (H4 or H5) in 1,2,3-thiadiazoles are typically singlets in the 8.0–9.5 ppm range.
-
-
Acquire
C {1H} NMR: Obtain the decoupled carbon spectrum to locate the two ring carbons (typically between 120–170 ppm). -
Run HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: Identify which carbon bears the proton.
-
Logic: If the ring proton correlates to the carbon at ~120-135 ppm, it is likely H5/C5 (indicating a 4-substituted isomer). If it correlates to ~145+ ppm, it is H4/C4 (indicating a 5-substituted isomer).
-
-
Run HMBC (Long-Range Coupling):
-
Parameter Setup: Optimize for long-range coupling (
) of 8 Hz (standard) or 5 Hz (if weak correlations are suspected). -
Analysis: Look for correlations from the Substituent Protons to the ring carbons.[3]
-
4-Substituted: Substituent protons will show a strong
or peak to the downfield carbon (C4, ~155 ppm). -
5-Substituted: Substituent protons will show a strong correlation to the upfield carbon (C5, ~135 ppm).
-
-
Protocol B: Gated Decoupling (For Quantitative Validation)
If 2D NMR is ambiguous, use Gated Decoupling to measure
-
Method: Acquire
C spectrum with NOE (for sensitivity) but without decoupling during acquisition. -
Observation: The C-H signal splits into a doublet.
-
Differentiation: While both
and are large (>180 Hz), the specific magnitude often differs by 5-10 Hz depending on the substituent, providing a secondary confirmation point when compared to literature values for similar derivatives.
Decision Logic Diagram
Figure 2: The self-validating NMR workflow. HSQC provides the first logical filter, while HMBC provides the definitive connectivity proof.
References
-
Bakulev, V. A., & Dehaen, W. (2004). Chemistry of 1,2,3-thiadiazoles. The Chemistry of Heterocyclic Compounds. John Wiley & Sons. Link
-
Hurd, C. D., & Mori, R. I. (1955). On Acylhydrazones and 1,2,3-Thiadiazoles. Journal of the American Chemical Society, 77(20), 5359–5364. Link
-
L'abbé, G. (1982). Rearrangements of 1,2,3-Thiadiazoles. Tetrahedron, 38(24), 3537-3563. Link
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for C=N vs C-S shifts). Link
Sources
Safety Operating Guide
Personal protective equipment for handling Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate is a heterocyclic ester frequently utilized as a pharmacophore scaffold in medicinal chemistry and agrochemical development. While standard Safety Data Sheets (SDS) often classify it primarily as an irritant, its structural properties—specifically the 1,2,3-thiadiazole core —warrant a higher tier of handling precautions.
Why Enhanced Safety is Required:
-
Bioisosterism: The thiadiazole ring is a known bioisostere of pyrimidine. This implies a potential for interaction with biological systems (e.g., DNA replication inhibition or enzyme binding) that may not be fully captured in preliminary toxicity screens.
-
Sensitization Potential: Sulfur-nitrogen heterocycles are frequent sensitizers. Repeated exposure, even at low levels, can lead to idiosyncratic immune responses.
-
Hydrolysis Risk: As an ester, contact with mucosal surfaces (eyes/lungs) can lead to hydrolysis, releasing the corresponding carboxylic acid and ethanol, exacerbating local irritation.
Hazard Profile & Risk Assessment
Before selecting PPE, we must define the enemy. The risks associated with this compound are distinct between its solid state and its solvated state.
| Hazard Category | GHS Classification (Likely) | Operational Risk |
| Dermal | H315: Causes skin irritation | High: Lipophilic nature allows skin absorption. |
| Ocular | H319: Causes serious eye irritation | Moderate: Fine dust can bypass standard safety glasses. |
| Inhalation | H335: May cause respiratory irritation | High: As a crystalline solid, electrostatic dust generation is the primary vector for exposure. |
| Aquatic | H410: Very toxic to aquatic life | Critical: Zero-discharge to sewer systems is mandatory. |
Personal Protective Equipment (PPE) Matrix
Do not rely on a "one-size-fits-all" approach. PPE must adapt to the specific task.
A. Respiratory Protection (The Primary Barrier)
-
Standard Operation (Weighing/Transferring):
-
Engineering Control: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
PPE: If hood work is impossible (e.g., instrument maintenance), use a P100 particulate respirator (Full Facepiece recommended to protect eyes simultaneously). N95s are insufficient for potent bioactive dusts.
-
B. Dermal Protection (Glove Selection Logic)
The choice of glove depends on the carrier solvent , not just the solute.
-
Handling Solid Powder:
-
Material: Nitrile Rubber (Accelerator-free preferred to reduce allergy risk).
-
Thickness: Minimum 0.11 mm (4-5 mil) .
-
Change Frequency: Every 60 minutes or immediately upon contamination.
-
-
Handling Solutions (Synthesis/Extraction):
-
Scenario: Compound dissolved in Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Material: Silver Shield® (Laminate) or Viton® over-gloves.
-
Logic: Standard nitrile is permeable to DCM in <5 minutes. The dissolved thiadiazole will be carried through the glove barrier by the solvent.
-
C. Ocular Protection
-
Requirement: Chemical Splash Goggles (Indirect Vented) .
-
Why: Safety glasses with side shields do not seal against airborne dust trails often generated during static weighing of esters.
Operational Protocol: Step-by-Step
Phase 1: Preparation
-
Static Control: Use an ionizing bar or anti-static gun inside the balance enclosure. Thiadiazole esters are prone to static charge, causing "flying powder."
-
Double Containment: Prepare a secondary tray (spill pallet) lined with absorbent pads inside the fume hood.
Phase 2: Active Handling
-
Weighing:
-
Open the container only inside the hood.
-
Use a disposable spatula. Do not attempt to clean and reuse spatulas to avoid cross-contamination at the wash station.
-
-
Solubilization:
-
Add solvent slowly.
-
Caution: If using strong bases (e.g., NaOH/KOH) for hydrolysis, expect an exotherm. The thiadiazole ring can degrade under harsh basic conditions, potentially releasing sulfide byproducts.
-
Phase 3: Decontamination & Waste
-
Wipe Down: Clean all surfaces with a surfactant-based detergent (e.g., Decon 90) followed by water. Avoid using pure organic solvents for cleaning, as they may spread the residue rather than lift it.
-
Glove Removal: Use the "beak method" (pulling one glove off by the cuff using the other gloved hand, then sliding a finger under the remaining glove) to ensure skin never touches the outer surface.
Decision Logic & Workflow Visualization
The following diagram outlines the decision process for safe handling based on the physical state of the compound.
Figure 1: Decision logic for PPE selection based on physical state (Solid vs. Solution).
Disposal & Environmental Compliance
Strict Adherence Required: Due to the H410 (Very toxic to aquatic life) classification and the presence of Sulfur/Nitrogen atoms, this compound must never be disposed of via sink drains.
-
Solid Waste: Collect in a dedicated container labeled "Hazardous Waste - Toxic Organic Solid."
-
Liquid Waste: Segregate into "Non-Halogenated" or "Halogenated" organic waste streams depending on the solvent used.
-
Destruction Method: The preferred method is High-Temperature Incineration equipped with scrubbers to manage SOx and NOx emissions generated by the thiadiazole ring combustion.
Emergency Response
-
Inhalation: Move to fresh air immediately. If wheezing occurs (sensitization sign), seek medical attention.
-
Skin Contact: Wash with soap and copious amounts of water for 15 minutes.[1][2] Do not use alcohol wipes, as this may increase skin absorption.
-
Eye Contact: Flush with water for 15 minutes, lifting eyelids.[2] Consult an ophthalmologist.
References
-
National Institutes of Health (NIH). (2025). Recent Advances in the Synthesis and Applications of 1,2,3-Thiadiazole. PMC. Retrieved from [Link]
-
PubChem. (2025). Compound Summary: Ethyl 1,2,3-thiadiazole-5-carboxylate. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
